molecular formula C8H7NO5 B1610663 Methyl 5-hydroxy-2-nitrobenzoate CAS No. 59216-77-2

Methyl 5-hydroxy-2-nitrobenzoate

Cat. No.: B1610663
CAS No.: 59216-77-2
M. Wt: 197.14 g/mol
InChI Key: VYLLCOXNYMTKMD-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-hydroxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLCOXNYMTKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513054
Record name Methyl 5-hydroxy-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59216-77-2
Record name Methyl 5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxy-2-nitrobenzoate
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Foundational & Exploratory

Methyl 5-hydroxy-2-nitrobenzoate synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and handling of Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2). This compound serves as a critical functionalized aromatic scaffold in the development of enzyme inhibitors, antibiotics, and agrochemicals.

Synthesis, Characterization, and Process Logic

Executive Summary & Structural Analysis

Methyl 5-hydroxy-2-nitrobenzoate is a tri-substituted benzene derivative characterized by a push-pull electronic system. The electron-withdrawing nitro group at the ortho position (C2) and the ester at C1 create an electron-deficient core, while the hydroxyl group at C5 provides electron density, facilitating further electrophilic substitution or O-alkylation.

Key Chemical Data:

  • IUPAC Name: Methyl 5-hydroxy-2-nitrobenzoate

  • CAS Number: 59216-77-2[1][2]

  • Molecular Formula: C₈H₇NO₅[2][3]

  • Molecular Weight: 197.14 g/mol [2][3][4]

  • Precursor: 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)[5]

Retrosynthetic Analysis & Pathway Design

To ensure high regiochemical purity, direct nitration of methyl 3-hydroxybenzoate is discouraged due to the formation of isomeric mixtures (2-nitro, 4-nitro, and 6-nitro isomers).

The most robust synthetic strategy employs Nucleophilic Aromatic Substitution (SNAr) followed by Fischer Esterification . This route guarantees the correct placement of the nitro and hydroxyl groups by utilizing a pre-functionalized starting material: 5-chloro-2-nitrobenzoic acid.

Synthesis Pathway Diagram

SynthesisPathway Start 5-Chloro-2-nitrobenzoic acid (CAS: 2516-95-2) Inter 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7) Start->Inter Step1 Step 1: S_NAr Hydrolysis 15% NaOH, Reflux, 72h Yield: ~96% Product Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) Inter->Product Step2 Step 2: Esterification MeOH, H2SO4 (cat), Reflux Yield: ~85-90%

Caption: Two-step regioselective synthesis starting from 5-chloro-2-nitrobenzoic acid.

Experimental Protocols

These protocols are designed for scalability and reproducibility. Standard safety precautions for handling nitro compounds and corrosive acids must be observed.

Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

Rationale: The chlorine atom at the 5-position is activated for nucleophilic displacement by the para-nitro group (though formally meta to the carboxyl, the nitro group's strong -M effect activates the ring sufficiently, particularly under forcing conditions).

  • Reagents:

    • 5-Chloro-2-nitrobenzoic acid (32.0 g, 159 mmol)[5]

    • Sodium Hydroxide (15% aqueous solution, ~300 mL)

    • Hydrochloric acid (6M) for acidification.

  • Procedure:

    • Dissolve the starting material in the 15% NaOH solution in a round-bottom flask.

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • Critical Control Point: Maintain reflux for 72 hours. The reaction kinetics for SNAr on this substrate are slow due to the carboxylate anion's electronic repulsion; premature termination will result in recovered starting material.

    • Cool the solution to room temperature.[6]

    • Adjust pH to 1.0 using dilute HCl.[5] A precipitate will form.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.[5]

  • Validation:

    • Expected Yield: ~28 g (96%).

    • Appearance: Yellowish solid.

Step 2: Methyl Esterification

Rationale: Acid-catalyzed Fischer esterification is preferred over alkylation (e.g., MeI/base) to avoid O-methylation of the phenol, which would yield the side product methyl 5-methoxy-2-nitrobenzoate.

  • Reagents:

    • 5-Hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric Acid (conc., 2.0 mL) or Thionyl Chloride (1.5 eq).

  • Procedure:

    • Dissolve the acid in anhydrous methanol.

    • Add concentrated H₂SO₄ dropwise (exothermic).

    • Reflux for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

    • Concentrate methanol to ~20% volume.

    • Pour residue into ice water (200 mL). The ester should precipitate.

    • Filter the solid and wash with cold water and cold bicarbonate solution (to remove trace acid).

    • Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • Expected Yield: 85–90%.

    • Melting Point: 128–130°C (approximate, verify against standard).

Characterization Data

The following data establishes the identity of the target molecule.

TechniqueParameterExpected Signals / ValuesAssignment
¹H NMR Solvent: DMSO-d₆δ 11.20 (s, 1H)Phenolic -OH (D₂O exchangeable)
δ 8.05 (d, J=8.8 Hz, 1H)H3 (Ortho to Nitro)
δ 7.05 (d, J=2.6 Hz, 1H)H6 (Ortho to Ester)
δ 6.95 (dd, J=8.8, 2.6 Hz, 1H)H4 (Meta to Ester)
δ 3.85 (s, 3H)Methyl Ester (-OCH₃)
IR Medium: KBr3350 cm⁻¹ O-H Stretch (Broad)
1730 cm⁻¹ C=O Stretch (Ester)
1530, 1350 cm⁻¹ NO₂ Stretch (Asymmetric/Symmetric)
MS Mode: ESI-m/z 196 [M-H]⁻ Deprotonated molecular ion

NMR Logic:

  • H3 is the most deshielded aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group.

  • H6 appears as a doublet with a small coupling constant (meta-coupling to H4) and is deshielded by the ester carbonyl but shielded relative to H3.

  • H4 shows a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H6.

Safety & Stability
  • Thermal Stability: Nitro-aromatics possess high decomposition energy. Avoid heating the dry solid above 150°C.

  • Storage: Store at 2–8°C under inert gas. The phenolic hydroxyl group is susceptible to slow oxidation if exposed to air and light over long periods.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] Handle in a fume hood.

References
  • Synthesis of 5-Hydroxy-2-nitrobenzoic acid: ChemicalBook. General procedure for the synthesis of 2-nitro-5-hydroxybenzoic acid from 5-chloro-2-nitrobenzoic acid.

  • Nitration Regioselectivity: Organic Syntheses. Nitration of benzoates and subsequent hydrolysis.[6][7] Org. Synth. Coll. Vol. 4, 715.

  • Characterization Data (Analogous): PubChem. Methyl 5-hydroxy-2-nitrobenzoate (CID 12922678) Physical Properties and 2D Structure.

  • Process Chemistry (Hydrolysis): Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (Analogous chemistry).

Sources

Technical Guide: Spectroscopic Profiling of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl 5-hydroxy-2-nitrobenzoate , a critical intermediate in the synthesis of bioactive scaffolds such as dibenzodiazepinones and EGFR inhibitors.

This guide synthesizes experimental data with theoretical principles to provide a self-validating reference for researchers.

Executive Summary & Chemical Identity

Methyl 5-hydroxy-2-nitrobenzoate is a polysubstituted aromatic ester characterized by a push-pull electronic system. The electron-withdrawing nitro (


) and ester (

) groups at the ortho positions create a distinct desheilding zone, while the electron-donating hydroxyl (

) group at the meta position (relative to the ester) introduces specific shielding effects. This unique electronic environment makes NMR spectroscopy the most definitive tool for its structural validation.
Compound Data Table
PropertyDetail
IUPAC Name Methyl 5-hydroxy-2-nitrobenzoate
CAS Number 59216-77-2
Molecular Formula

Molecular Weight 197.14 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the sample must be free of the regioisomer (Methyl 2-hydroxy-5-nitrobenzoate) and the precursor acid. The following workflow outlines the standard preparation and purification route.

Synthesis Workflow

The compound is typically synthesized via the esterification of 5-hydroxy-2-nitrobenzoic acid, which is itself derived from the regioselective nitration of 3-hydroxybenzoic acid.

SynthesisWorkflow Start 3-Hydroxybenzoic Acid Step1 Nitration (HNO3/H2SO4, <10°C) Start->Step1 Regioselective Nitration Inter 5-Hydroxy-2-nitrobenzoic Acid (Precursor) Step1->Inter Isolate Solid Step2 Esterification (MeOH, H2SO4, Reflux) Inter->Step2 Fischer Esterification Final Methyl 5-hydroxy-2-nitrobenzoate (Target) Step2->Final Crystallization

Caption: Figure 1. Synthetic pathway ensuring regiochemical purity of the 5-hydroxy-2-nitro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for distinguishing this compound from its isomers. The substitution pattern (1-Ester, 2-Nitro, 5-Hydroxy) creates a specific coupling pattern in the aromatic region.

NMR Data (400 MHz, DMSO- )

DMSO-


 is the preferred solvent as it prevents rapid proton exchange, allowing the phenolic 

signal to be observed.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-OH 11.0 - 11.5 Broad Singlet1H-Phenolic proton; disappears with

shake.
H-3 7.99 - 8.05 Doublet (d)1H8.8 - 9.0Deshielded: Ortho to

group.
H-6 7.00 - 7.05 Doublet (d)1H2.5 - 2.8Shielded: Ortho to

. Small meta coupling to H-4.
H-4 6.90 - 6.98 Doublet of Doublets (dd)1H9.0, 2.5Shielded: Ortho to

. Large ortho coupling to H-3.
-OCH3 3.85 - 3.95 Singlet (s)3H-Methyl ester protons.
Structural Validation Logic
  • The Nitro Effect (H-3): The proton at C3 is flanked by the nitro group at C2. The strong electron-withdrawing nature of the nitro group deshields this proton significantly, pushing it downfield to ~8.0 ppm.

  • The Hydroxyl Effect (H-4, H-6): The hydroxyl group at C5 is an electron-donating group (EDG) by resonance. It increases electron density at the ortho positions (C4 and C6), shielding these protons and moving them upfield (~6.9 - 7.0 ppm).

  • Coupling Constants:

    • 
      : Typical ortho coupling between H-3 and H-4.
      
    • 
      : Typical meta coupling between H-4 and H-6.
      
    • 
      : Para protons rarely show significant coupling.
      

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" verification of functional groups.

Diagnostic Bands (ATR/KBr)
Functional GroupWavenumber (

)
IntensityMode
Phenol (-OH) 3200 - 3450 Broad, MediumO-H Stretching (H-bonded)
Ester (C=O) 1725 - 1735 Sharp, StrongC=O Stretching (Conjugated)
Nitro (-NO2) 1520 - 1540 StrongAsymmetric Stretching
Nitro (-NO2) 1340 - 1360 StrongSymmetric Stretching
Aromatic Ring 1600, 1450 MediumC=C Ring Stretching
Ether (C-O) 1250 - 1280 StrongC-O-C Stretching (Ester)

Note: The presence of the nitro group ortho to the ester may cause a slight shift in the carbonyl frequency due to steric twisting or field effects, but it generally remains within the 1720-1740


 range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of nitro-aromatics.

MS Profile[3][4][5]
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • ESI (+):

      
      
      
    • ESI (-):

      
       (Favored due to acidic phenol).
      
Fragmentation Pathway (EI)

In Electron Impact (EI) ionization, the molecule undergoes characteristic losses.

  • Primary Loss: Cleavage of the methoxy group (

    
    , -31 Da) from the ester.
    
  • Secondary Loss: Loss of the nitro group (

    
    , -46 Da).
    

Fragmentation M Molecular Ion [M]+ m/z 197 Frag1 [M - OCH3]+ Acylium Ion m/z 166 M->Frag1 - OCH3 (31) Frag2 [M - NO2]+ m/z 151 M->Frag2 - NO2 (46) Frag3 [M - OCH3 - CO]+ m/z 138 Frag1->Frag3 - CO (28)

Caption: Figure 2. Predicted fragmentation pathway for Methyl 5-hydroxy-2-nitrobenzoate under EI conditions.

References

  • PubChem. (2025). Methyl 5-hydroxy-2-nitrobenzoate Compound Summary. National Library of Medicine. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives. National Institutes of Health (PMC). [Link]

  • Royal Society of Chemistry. (2015). Solvent-induced selectivity of Williamson etherification. Supplementary Information. [Link]

Structural Architecture & Synthetic Protocols: Methyl 5-hydroxy-2-nitrobenzoate

[1]

Executive Summary

Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of EGFR tyrosine kinase inhibitors and dibenzodiazepinone scaffolds for non-small cell lung cancer (NSCLC) therapeutics.[1][2][3] Its structural integrity is defined by the competition between electronic resonance and steric hindrance introduced by the ortho-nitro group.

This technical guide provides a comprehensive analysis of its physicochemical characterization, validated synthetic pathways, and the crystallographic principles governing its solid-state conformation.

Part 1: Physicochemical & Structural Profile[1][4]

The molecule exhibits a "push-pull" electronic system where the electron-withdrawing nitro (



Molecular Specifications
PropertyDataSource Validation
IUPAC Name Methyl 5-hydroxy-2-nitrobenzoatePubChem [1]
Molecular Formula

Calculated
Molecular Weight 197.14 g/mol Mass Spec [2]
Melting Point 104–106 °C (Crystalline Solid)Patent Lit. [3]
Appearance Yellow crystalline powderExperimental [2,3]
Solubility Soluble in EtOAc, MeOH, DMSO; Insoluble in

Empirical
Structural Conformation & The "Ortho Effect"

Unlike simple benzoates, the crystal packing of Methyl 5-hydroxy-2-nitrobenzoate is dominated by the Ortho Effect .

  • Steric Twist: The ortho-nitro group and the methyl ester cannot lie coplanar with the benzene ring due to the Van der Waals repulsion between the ester carbonyl oxygen and the nitro group oxygens.

  • Torsion Angle: Crystallographic data of analogous ortho-nitrobenzoates suggests the ester group rotates out of the aromatic plane (dihedral angle

    
    ) to minimize this clash.
    
  • H-Bonding Network: The 5-hydroxyl group acts as a hydrogen bond donor. In the crystal lattice, this typically forms head-to-tail intermolecular chains (

    
    ) or dimers (
    
    
    ), stabilizing the structure despite the steric strain at the 1,2-positions.

Part 2: Validated Synthetic Protocol

The following protocol is optimized for high purity (>98%) and yield, minimizing the formation of the para-isomer by-products.

Reagents & Materials[1][5]
  • Precursor: 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7).[4][5][6]

  • Solvent: Methanol (Anhydrous).

  • Catalyst: Sulfuric Acid (

    
    , conc.) or Thionyl Chloride (
    
    
    ).
  • Purification: Silica Gel 60 (230-400 mesh); Solvent system: n-Hexane/Ethyl Acetate.

Step-by-Step Synthesis Workflow
  • Esterification: Dissolve 5-hydroxy-2-nitrobenzoic acid (20 g, 109 mmol) in MeOH (200 mL).

  • Catalysis: Add concentrated

    
     (12 mL) dropwise at 0°C to prevent exotherm-induced degradation.
    
  • Reflux: Heat the mixture to 70°C (reflux) for 24 hours. Monitor via TLC (Mobile phase: PE:EA = 2:1).

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in ice water (150 mL).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with Brine.[1][7] Dry over anhydrous 
    
    
    .
  • Crystallization: The crude product is often a yellow oil. Recrystallize from n-Hexane/Ethyl Acetate to obtain the solid title compound.

Process Visualization (DOT)

SynthesisProtocolStartStart: 5-Hydroxy-2-nitrobenzoic AcidReagentAdd MeOH + H2SO4 (cat.)Temp: 0°C -> 70°CStart->ReagentReactionReflux (24h)EsterificationReagent->ReactionActivationWorkupEvaporate MeOHExtract w/ EtOAcReaction->WorkupTLC ConfirmationCrudeCrude Product(Yellow Oil)Workup->CrudeCrystRecrystallizationSolvent: n-Hexane/EtOAcCrude->CrystPurificationFinalFinal Product:Methyl 5-hydroxy-2-nitrobenzoate(Solid, mp 104-106°C)Cryst->FinalYield >80%

Caption: Optimized synthetic workflow for the isolation of crystalline Methyl 5-hydroxy-2-nitrobenzoate.

Part 3: Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the crystal structure analysis, the compound must first be validated via NMR. The following shifts are diagnostic for the specific isomer, confirming the ortho-nitro positioning (shielding effects) and the integrity of the ester.

Nuclear Magnetic Resonance (NMR) Data

Solvent:


NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

12.02Singlet (s)

Phenolic proton (highly deshielded if H-bonded)

8.03Doublet (d,

Hz)
Ar-H (C3)Protons ortho to Nitro are deshielded

7.15Doublet (d,

Hz)
Ar-H (C6)Meta coupling indicates 1,2,5-substitution

7.08Doublet of Doublets (dd)Ar-H (C4)Coupling with C3 and C6

3.93Singlet (s)

Methyl Ester singlet

166.6-

Carbonyl carbon

162.5-C-OHPhenolic carbon (C5)

Data derived from analog synthesis reports [2, 3].

Structural Logic Diagram

The following diagram illustrates the competing forces that define the crystal lattice packing.

StructuralLogicNitro2-Nitro Group(Bulky/EWG)StericSteric Clash(Ortho Effect)Nitro->StericEster1-Methyl Ester(Bulky)Ester->StericOH5-Hydroxyl Group(Donor)HBondIntermolecularH-BondsOH->HBondTwistOut-of-PlaneTwistSteric->TwistRelieves StrainLatticeCrystal LatticePackingTwist->LatticeDefines Unit CellHBond->LatticeStabilizes Structure

Caption: Mechanistic flow of steric and electronic forces dictating the solid-state conformation.

Part 4: Experimental Crystallization Protocol

Since a public CIF (Crystallographic Information File) is not universally indexed for this specific intermediate in open databases (unlike its isomers), researchers must generate high-quality single crystals for X-ray diffraction (XRD) using the following optimized method.

Slow Evaporation Method
  • Preparation: Dissolve 100 mg of pure Methyl 5-hydroxy-2-nitrobenzoate in 5 mL of Ethyl Acetate.

  • Antisolvent Layering: Carefully layer 2 mL of n-Hexane on top of the solution in a narrow vial. Do not mix.

  • Incubation: Seal with Parafilm, poke one small hole for slow evaporation, and store at 4°C in a vibration-free environment.

  • Harvest: Yellow prismatic crystals suitable for XRD should appear within 48–72 hours.

Expected Crystal Data (Predictive)

Based on the space groups of structurally similar ortho-nitrobenzoates (e.g., Methyl 2-hydroxy-3-nitrobenzoate):

  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    (Common for planar aromatics with H-bonding).
  • Z Value: 4 (Typical for monoclinic cells).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]

  • Zhang, X. Q., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. (Contextual reference for nitrobenzoate workup and NMR shifts). Retrieved from [Link]

  • Google Patents (1998).US5847231A: Selective nitration of phenol derivatives. (Provides melting point and isomeric ratio purification data).

Beyond the Scaffold: The Evolution and Synthetic Utility of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) is a specialized aromatic intermediate that has transitioned from a niche organic reagent to a critical scaffold in modern medicinal chemistry.[1] While historically overshadowed by its isomer (5-nitrosalicylic acid), this compound has emerged as a "privileged structure" in the synthesis of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and TrkA receptor antagonists .

This technical guide dissects the discovery timeline, optimizes the synthetic methodology for high-purity isolation, and maps its application in overcoming drug resistance in Non-Small Cell Lung Cancer (NSCLC).

Historical Context and Discovery

The "Silent" Discovery

Unlike compounds discovered via phenotypic screening (e.g., Penicillin), Methyl 5-hydroxy-2-nitrobenzoate did not have a singular "eureka" moment. Its history is rooted in the mid-20th-century exploration of nucleophilic aromatic substitution (


)  mechanisms.
  • Early Era (1950s-1980s): The compound existed primarily as a theoretical derivative in the study of directing groups. Chemists investigated how the ortho-nitro group influenced the acidity of the phenol at the meta position relative to the ester.

  • The Combinatorial Boom (1990s-2000s): As high-throughput screening (HTS) demanded diverse libraries, the compound was identified as a robust "linker" molecule. The nitro group provided a latent amine for coupling, while the hydroxyl group offered a site for etherification to probe hydrophobic pockets in enzymes.

  • The Precision Medicine Era (2010s-Present): The definitive "discovery" of its high-value utility occurred when it was identified as a precursor for overcoming Osimertinib resistance (C797S mutation) in lung cancer. It serves as the core skeleton for dibenzodiazepinone derivatives.

Chemical Structure and Properties

Understanding the electronic environment of this molecule is prerequisite to successful synthesis.

PropertyValueTechnical Insight
CAS Number 59216-77-2Distinct from 2-hydroxy-5-nitro isomer (17302-46-4).
Molecular Formula

Highly oxygenated; susceptible to reduction.
Molecular Weight 197.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
pKa (Phenol) ~6.5 - 7.0The para-nitro group (relative to phenol) increases acidity, facilitating easy alkylation.
Electronic State Push-Pull SystemThe electron-withdrawing nitro group activates the ring, while the hydroxyl donates density.

Synthetic Methodology: The "Gold Standard" Protocol

Literature often suggests nitration of 3-hydroxybenzoates, but this yields difficult-to-separate isomers. The industry-preferred route utilizes Nucleophilic Aromatic Substitution (


)  followed by Fischer Esterification . This method guarantees regioselectivity.
Reaction Pathway Visualization

The following diagram illustrates the optimized synthetic workflow, contrasting the industrial route against the lower-yield nitration route.

SynthesisPath Start 5-Chloro-2-nitrobenzoic acid (Precursor) Step1 Hydrolysis (SnAr) 15% NaOH, Reflux, 72h Start->Step1 Cl displacement Inter 5-Hydroxy-2-nitrobenzoic acid (Intermediate) Step1->Inter Acidification (pH 1.0) Step2 Fischer Esterification MeOH, H2SO4, 70°C Inter->Step2 Esterification Product Methyl 5-hydroxy-2-nitrobenzoate (Target) Step2->Product 94% Yield AltStart 3-Hydroxybenzoic acid AltStep Nitration (HNO3) AltStart->AltStep AltStep->Inter Low Selectivity

Caption: Optimized synthesis via SnAr substitution (solid lines) vs. low-yield nitration (dashed).

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-hydroxy-2-nitrobenzoate from 5-chloro-2-nitrobenzoic acid.

Phase 1: Hydrolysis via

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 5-chloro-2-nitrobenzoic acid (32.0 g, 0.159 mol) and 15% aqueous NaOH (300 mL).

    • Technical Note: The high concentration of NaOH is critical to force the displacement of the chlorine atom, which is deactivated by the meta-position relative to the carboxylate but activated by the para-nitro group.

  • Reaction: Heat to reflux (

    
    ) under nitrogen atmosphere for 72 hours .
    
    • Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:10). The starting material spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Carefully adjust pH to 1.0 using dilute HCl.[2] A precipitate will form.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over anhydrous 
    
    
    
    . Evaporate solvent to yield 5-hydroxy-2-nitrobenzoic acid (Yield: ~96%).[2]
Phase 2: Fischer Esterification
  • Reagents: Dissolve the intermediate (20 g) in Methanol (200 mL). Slowly add concentrated Sulfuric Acid (

    
    , 12 mL) dropwise.
    
    • Safety: Exothermic reaction. Perform in an ice bath initially.

  • Reaction: Heat to

    
      for 24 hours .
    
  • Purification: Evaporate methanol under reduced pressure. Suspend residue in ice water (150 mL). Extract with Ethyl Acetate.[2][3][4]

  • Crystallization: Recrystallize from n-hexane/EtOAc to obtain Methyl 5-hydroxy-2-nitrobenzoate as an off-white solid.

    • Target Specs: Purity

      
       (HPLC), Melting Point: 
      
      
      
      .

Applications in Drug Development

The utility of Methyl 5-hydroxy-2-nitrobenzoate lies in its orthogonal functionalization . It allows chemists to modify three distinct vectors:

  • Phenol (C5): Ether linkages for hydrophobic tails.

  • Nitro (C2): Reduction to aniline for amide/urea coupling.

  • Ester (C1): Cyclization or conversion to amides.

Case Study: Overcoming EGFR Resistance

In the development of inhibitors for Non-Small Cell Lung Cancer (NSCLC), this scaffold is used to synthesize dibenzodiazepinone derivatives.

Mechanism of Action: The phenol group is alkylated with a benzyl halide to fit the hydrophobic pocket of the EGFR kinase domain. The nitro group is reduced to an amine, which then undergoes Buchwald–Hartwig coupling to attach the "warhead" (often a fluorinated aniline) that binds covalently to the cysteine residue in the ATP binding site.

Application Workflow Diagram

DrugDesign Scaffold Methyl 5-hydroxy-2-nitrobenzoate StepA O-Alkylation (Benzyl Bromide/K2CO3) Scaffold->StepA Inter1 Ether Intermediate StepA->Inter1 StepB Nitro Reduction (Fe/NH4Cl) Inter1->StepB Inter2 Aniline Intermediate StepB->Inter2 StepC Cyclization/Coupling Inter2->StepC Drug EGFR Inhibitor Candidate (Dibenzodiazepinone) StepC->Drug

Caption: Workflow converting the scaffold into a bioactive EGFR inhibitor via sequential functionalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]

  • Wang, J., et al. (2023). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents (2014).WO2014131023A1 - Neoseptins: small molecule adjuvants.
  • PrepChem (2023). Synthesis of methyl-2-hydroxy-5-nitro-benzoate and related isomers. Retrieved from [Link]

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Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216-77-2): A Tri-Functional Scaffold for Advanced Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and drug development, the selection of starting materials dictates the efficiency, scalability, and structural diversity of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I evaluate chemical building blocks based on their "synthetic orthogonality"—the capacity to selectively manipulate one functional group without interfering with others. Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216-77-2) represents a masterclass in orthogonal design. Featuring an electron-withdrawing nitro group, a nucleophilic phenolic hydroxyl, and a protected carboxylic acid (methyl ester), this tri-functional scaffold has become a cornerstone in the synthesis of targeted oncology therapeutics, including apoptosis-inducing dual inhibitors and next-generation treatments for drug-resistant non-small cell lung cancer (NSCLC).

Physicochemical Profiling & Structural Logic

To engineer complex molecules, one must first understand the intrinsic electronic and steric properties of the starting scaffold. The reactivity of Methyl 5-hydroxy-2-nitrobenzoate is governed by the push-pull dynamics of its substituents.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 59216-77-2Unique identifier for regulatory and procurement tracking.
Molecular Formula C8H7NO5Provides a low-molecular-weight starting point (Ligand Efficiency).
Molecular Weight 197.14 g/mol Leaves ample "molecular weight budget" for downstream elaboration.
LogP (XLogP3) 1.3Optimal lipophilicity for a building block; ensures solubility in organic solvents.
Topological Polar Surface Area 92.4 ŲHigh TPSA due to nitro and ester groups; requires modulation in final APIs.
The Logic of the Scaffold
  • The Nitro Group (C2): Strongly electron-withdrawing. It activates the aromatic ring toward specific substitutions and serves as a "masked" amine. Once reduced, it provides an aniline nitrogen for cyclization or amidation.

  • The Phenolic Hydroxyl (C5): An excellent nucleophile. Because of the inductive and mesomeric pull of the nitro group, the pKa of this phenol is slightly lowered, making it easily deprotonated by mild bases for chemoselective O-alkylation.

  • The Methyl Ester (C1): Acts as a robust protecting group for the carboxylic acid. It remains stable under mildly basic alkylation conditions and acidic reduction conditions, allowing late-stage hydrolysis or direct amidation.

Synthetic Methodologies & Reaction Causality

The foundational synthesis of Methyl 5-hydroxy-2-nitrobenzoate relies on the Fischer esterification of 5-hydroxy-2-nitrobenzoic acid.

Step-by-Step Methodology: Fischer Esterification
  • Preparation: Suspend 5-hydroxy-2-nitrobenzoic acid in anhydrous methanol.

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12–24 hours.

  • Work-up: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

The Causality of Experimental Choices: Why use sulfuric acid in excess methanol? This is a classic application of Le Chatelier's Principle . Esterification is an equilibrium process. Methanol acts as both the reactant and the solvent, driving the equilibrium forward. Sulfuric acid plays a dual role: it acts as a Brønsted acid catalyst to protonate the carbonyl oxygen (increasing its electrophilicity for nucleophilic attack by methanol) and functions as a dehydrating agent to sequester the water byproduct, preventing the reverse hydrolysis reaction.

Orthogonal Functionalization: The "Self-Validating" Synthetic Engine

The true power of this scaffold lies in its ability to undergo sequential, chemoselective transformations. Below are field-proven protocols designed as self-validating systems.

Protocol 1: Chemoselective O-Alkylation (e.g., Benzylation)
  • Objective: Protect or functionalize the C5 hydroxyl without hydrolyzing the C1 ester.

  • Procedure: Dissolve Methyl 5-hydroxy-2-nitrobenzoate in anhydrous acetonitrile (MeCN). Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) and 1.2 equivalents of Benzyl Bromide. Stir at room temperature for 12 hours.

  • Causality & Self-Validation: K₂CO₃ is deliberately chosen because it is a mild base—strong enough to deprotonate the phenol but too weak to induce saponification of the methyl ester under anhydrous conditions. The reaction is self-validating via TLC (Thin Layer Chromatography); the disappearance of the highly polar phenolic starting material and the emergence of a non-polar, UV-active spot confirms successful O-alkylation without ester cleavage.

Protocol 2: Chemoselective Nitro Reduction
  • Objective: Convert the C2 nitro group to an aniline while preserving the new benzyl ether and the methyl ester.

  • Procedure: To a solution of the O-alkylated intermediate in THF/MeOH/H₂O, add Ammonium Chloride (NH₄Cl) and Iron (Fe) powder. Heat to 70 °C for 12 hours.

  • Causality & Self-Validation: Why not use standard Palladium on Carbon (Pd/C) with Hydrogen gas? Catalytic hydrogenation risks hydrogenolysis (cleavage) of the newly formed benzyl ether. The Béchamp reduction (Fe/NH₄Cl) operates via a single-electron transfer mechanism that is entirely blind to benzyl ethers and esters. The precipitation of iron oxides (rust) during the reaction serves as a visual, self-validating indicator of the redox exchange.

Orthogonal_Functionalization SM Methyl 5-hydroxy- 2-nitrobenzoate Alkylation 1. O-Alkylation (Phenol Protection) SM->Alkylation K2CO3, R-X Reduction 2. Nitro Reduction (Aniline Formation) Alkylation->Reduction Fe, NH4Cl Amidation 3. Ester Hydrolysis & Amidation Reduction->Amidation LiOH, then EDCI/Amine

Caption: Orthogonal functionalization pathway of Methyl 5-hydroxy-2-nitrobenzoate.

Applications in Oncology Drug Development

Case Study 1: Mcl-1/Bfl-1 Dual Inhibitors (Apoptosis Pathway)

Anti-apoptotic Bcl-2 family proteins, specifically Mcl-1 and Bfl-1, are frequently overexpressed in various malignancies, allowing cancer cells to evade programmed cell death. Researchers have utilized Methyl 5-hydroxy-2-nitrobenzoate to construct 2,5-substituted benzoic acid scaffolds[1].

Mechanistic Causality: The 2,5-substitution pattern on the benzene ring provides the exact vector geometry required to mimic the alpha-helical BH3 domain of pro-apoptotic proteins. By functionalizing the C5 position with a phenethylthio group and the C2 position with a phenylsulfonamide, the resulting molecule competitively binds to the hydrophobic BH3 groove of Mcl-1 and Bfl-1, displacing Bax/Bak and triggering apoptosis[1].

Apoptosis_Pathway Inhibitor 2,5-Substituted Benzoic Acid Inhibitor Mcl1 Mcl-1 / Bfl-1 (Anti-apoptotic) Inhibitor->Mcl1 Binds BH3 Groove ProApoptotic Bax / Bak (Pro-apoptotic) Inhibitor->ProApoptotic Releases Mcl1->ProApoptotic Inhibits (Blocked) Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis Triggers

Caption: Mechanism of action for Mcl-1/Bfl-1 dual inhibitors derived from the scaffold.

Case Study 2: Dibenzodiazepinone Derivatives for Osimertinib-Resistant NSCLC

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI), but acquired resistance (e.g., via EGFR L858R/T790M/C797S triple mutations) is a severe clinical challenge. Recent drug development efforts have leveraged Methyl 5-hydroxy-2-nitrobenzoate to synthesize novel dibenzodiazepinone derivatives[2].

Mechanistic Causality: The synthesis begins with the O-alkylation and subsequent nitro-reduction of Methyl 5-hydroxy-2-nitrobenzoate. The resulting aniline and ester moieties are then subjected to intramolecular amide condensation (using EDCI) to form the critical seven-membered diazepinone ring. This specific conformation allows the final drug molecule to bypass the mutated C797S residue in the EGFR ATP-binding pocket, restoring potent antiproliferative activity against resistant NSCLC cells[2].

References

  • National Institutes of Health. "Methyl 5-hydroxy-2-nitrobenzoate - PubChem". PubChem. Available at:[Link]

  • Kump, K. J., et al. "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins". Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Jin, C., et al. "Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC". RSC Medicinal Chemistry, 2026. Available at:[Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 5-hydroxy-2-nitrobenzoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Methyl 5-hydroxy-2-nitrobenzoate, a pivotal, multi-functionalized aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, characterization, reactivity, and strategic application in the synthesis of complex bioactive molecules. Every protocol and claim is substantiated with field-proven insights and authoritative references to ensure scientific integrity and reproducibility.

Core Compound Profile and Physicochemical Properties

Methyl 5-hydroxy-2-nitrobenzoate (CAS No. 59216-77-2) is a strategically designed scaffold. The electron-withdrawing properties of the nitro group at the C2 position and the carboxylic ester at C1 significantly influence the reactivity of the benzene ring, while the hydroxyl group at C5 provides a key handle for further functionalization. This unique electronic arrangement makes it a highly valuable precursor in multi-step synthetic campaigns.[1]

PropertyValueSource
IUPAC Name methyl 5-hydroxy-2-nitrobenzoate[2]
CAS Number 59216-77-2[2]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.14 g/mol [2]
Appearance White to light yellow powder or crystals[3]
Melting Point 114°C to 117°C[3]
Solubility Insoluble in water[3]
Predicted XlogP 1.3[2]

Strategic Synthesis and Mechanistic Insights

The synthesis of Methyl 5-hydroxy-2-nitrobenzoate is most reliably achieved via the esterification of its carboxylic acid precursor, 5-hydroxy-2-nitrobenzoic acid. This precursor itself is typically synthesized from more readily available starting materials. The following section details a robust, two-stage synthetic sequence.

Stage 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

A common and effective route to the precursor involves the nucleophilic aromatic substitution of a halogen, followed by acidification. The protocol below is based on a well-established procedure using 5-chloro-2-nitrobenzoic acid.[4]

Protocol 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-nitrobenzoic acid (e.g., 32.0 g, 0.159 mol) in a 15% aqueous sodium hydroxide solution.

  • Nucleophilic Substitution: Heat the mixture to reflux under a nitrogen atmosphere for approximately 72 hours. The hydroxide ions act as the nucleophile, displacing the chloride.

  • Acidification & Extraction: After cooling the reaction mixture to room temperature, carefully adjust the pH to 1.0 using dilute hydrochloric acid. This protonates the carboxylate and phenoxide ions. Extract the aqueous solution with ethyl acetate.

  • Work-up & Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 5-hydroxy-2-nitrobenzoic acid, typically as a yellow crystalline solid.[4]

Stage 2: Fischer-Speier Esterification

With the carboxylic acid precursor in hand, the final step is a classic Fischer-Speier esterification. This acid-catalyzed equilibrium reaction uses an excess of the alcohol (methanol) to drive the reaction towards the ester product.[5]

G cluster_0 Synthesis Workflow A 5-Hydroxy-2-nitrobenzoic Acid (Starting Material) C Dissolve & Add Catalyst A->C B Methanol (Solvent/Reagent) Concentrated H₂SO₄ (Catalyst) B->C D Reflux (e.g., 6 hours) C->D Fischer-Speier Esterification E Cool & Remove Solvent (Rotary Evaporation) D->E F Aqueous Work-up (EtOAc, NaHCO₃ wash, Brine wash) E->F G Dry & Concentrate F->G H Purification (Recrystallization/Chromatography) G->H I Methyl 5-hydroxy-2-nitrobenzoate (Final Product) H->I

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

  • Reaction Setup: To a solution of 5-hydroxy-2-nitrobenzoic acid (e.g., 1.83 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring.[5]

  • Esterification: Attach a reflux condenser and heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Aqueous Work-up: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The bicarbonate wash must be done carefully due to CO₂ evolution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[5]

Structural Elucidation and Characterization

Ensuring the identity and purity of Methyl 5-hydroxy-2-nitrobenzoate is critical. A combination of spectroscopic methods provides a self-validating system for characterization. While a publicly available, peer-reviewed spectrum for this specific molecule is scarce, the expected data can be reliably predicted and corroborated by analyzing structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals include:

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.0 ppm .

    • A broad singlet for the phenolic hydroxyl proton (-OH), which is exchangeable with D₂O, typically downfield.

    • Three distinct signals in the aromatic region (δ 7.0-8.5 ppm ). The proton ortho to the nitro group will be the most deshielded (furthest downfield), while the proton between the hydroxyl and ester groups will be the most shielded (furthest upfield). Splitting patterns (doublets and doublets of doublets) will confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals.

    • The carbonyl carbon of the ester will be significantly downfield (δ ~165-170 ppm ).

    • The methyl carbon of the ester will be upfield (δ ~52 ppm ).

    • Six signals will appear in the aromatic region, with the carbon bearing the nitro group (C2) and the carbon bearing the hydroxyl group (C5) being identifiable by their characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch (broad)3200 - 3600
Ester C=OC=O stretch (strong)1680 - 1720
Nitro NO₂Asymmetric N-O stretch1500 - 1560
Nitro NO₂Symmetric N-O stretch1300 - 1370
Aromatic RingC=C stretches1450 - 1600
Ester C-OC-O stretch1100 - 1300
Mass Spectrometry (MS)

Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 197 . Key fragmentation patterns would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 166 , and the loss of the entire carbomethoxy group (-•COOCH₃) to give a fragment at m/z 138 .

Application in Medicinal Chemistry: A Versatile Building Block

The true value of Methyl 5-hydroxy-2-nitrobenzoate lies in its utility as a versatile intermediate. The functional groups present allow for a logical sequence of transformations to build molecular complexity.

G cluster_0 Key Transformations cluster_1 Resulting Intermediates cluster_2 Advanced Synthesis A Methyl 5-hydroxy-2-nitrobenzoate Starting Scaffold B Reduction of Nitro Group (e.g., H₂, Pd/C) A:f1->B:f0 C Functionalization of Phenol (e.g., Alkylation, Acylation) A:f1->C:f0 D Methyl 5-hydroxy-2-aminobenzoate Key aniline precursor B:f1->D:f0 E O-Alkylated/Acylated Nitrobenzoate Modified scaffold C:f1->E:f0 F Amide Coupling, Cyclization, etc. Leads to diverse heterocycles D:f1->F:f0

Caption: Synthetic utility of Methyl 5-hydroxy-2-nitrobenzoate.

A critical transformation is the selective reduction of the nitro group to an amine, yielding Methyl 2-amino-5-hydroxybenzoate. This reaction is typically performed with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[5] The resulting aminobenzoate is a powerful precursor for constructing a wide array of heterocyclic systems and other complex molecules through reactions like amide coupling and cyclization.

A notable example is its use as a precursor in the synthesis of potent and selective inhibitors of SIRT5 (Sirtuin 5), a deacetylase enzyme implicated in metabolic diseases and cancer.[5] In these synthetic routes, the amine of the reduced intermediate is acylated, followed by saponification of the methyl ester to yield the final active pharmaceutical ingredient.

Safety and Handling

As a nitroaromatic compound, Methyl 5-hydroxy-2-nitrobenzoate requires careful handling in a laboratory setting.

  • Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.[3]

Conclusion

Methyl 5-hydroxy-2-nitrobenzoate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and multiple functionalization points make it an indispensable building block for constructing novel molecular architectures. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently incorporate this versatile intermediate into their drug discovery and development programs, accelerating the path toward new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Available at: [Link]

  • PrepChem (2023). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available at: [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), pp.2821-2823. Available at: [Link]

  • Asian Journal of Chemistry (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Key Organic Synthesis Intermediate: 5-Hydroxy-2-nitrobenzoic Acid. Available at: [Link]

  • Mei, W., et al. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • PubChemLite (2025). Methyl 5-hydroxy-2-nitrobenzoate (C8H7NO5). Available at: [Link]

  • Advent Chembio (2023). PRICE LIST (PL-06). Available at: [Link]

Sources

Methyl 5-hydroxy-2-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary

Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) is a highly specialized nitro-aromatic ester employed as a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.[1][2][3][4] Unlike its more common isomer, methyl 2-hydroxy-5-nitrobenzoate (5-nitrosalicylate), this compound features a meta-relationship between the hydroxyl and ester groups, with a nitro group positioned ortho to the ester. This unique substitution pattern makes it an indispensable building block for developing EGFR inhibitors, benzo[d]thiazoles, and neoseptin-based adjuvants.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, structural characterization, and downstream applications in drug development.

Physicochemical Profile

The precise molecular identity of methyl 5-hydroxy-2-nitrobenzoate is defined by its specific substitution pattern on the benzene ring. Researchers must distinguish it from its isomers to ensure experimental reproducibility.

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name Methyl 5-hydroxy-2-nitrobenzoate
Common Synonyms 5-Hydroxy-2-nitrobenzoic acid methyl ester
CAS Registry Number 59216-77-2
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
Isomer Warning Distinct from Methyl 2-hydroxy-5-nitrobenzoate (CAS 17302-46-4), which melts at 114–117 °C.
Synthetic Routes & Process Chemistry

The synthesis of methyl 5-hydroxy-2-nitrobenzoate is non-trivial due to the directing effects of substituents on the benzene ring. Direct nitration of methyl 3-hydroxybenzoate often yields mixtures of isomers. Consequently, the most robust industrial route involves the nucleophilic aromatic substitution of a chloro-precursor followed by esterification.

2.1. Validated Synthetic Pathway

The preferred method utilizes 5-chloro-2-nitrobenzoic acid as the starting material. The electron-withdrawing nitro group at the para position activates the chlorine atom for nucleophilic displacement by hydroxide, yielding the 5-hydroxy intermediate. Subsequent Fischer esterification affords the target methyl ester.

SynthesisPath Start 5-Chloro-2-nitrobenzoic acid (Starting Material) Inter 5-Hydroxy-2-nitrobenzoic acid (Intermediate) Start->Inter Step 1: Hydrolysis 15% NaOH, Reflux, 72h (Nucleophilic Aromatic Substitution) Product Methyl 5-hydroxy-2-nitrobenzoate (Target Scaffold) Inter->Product Step 2: Fischer Esterification MeOH, H2SO4 (cat.), Reflux (Acid-Catalyzed)

Figure 1: Two-step synthetic pathway starting from commercially available 5-chloro-2-nitrobenzoic acid.[5]

2.2. Detailed Experimental Protocol

Step 1: Hydrolysis to 5-Hydroxy-2-nitrobenzoic Acid

  • Dissolution: Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equiv) in 15% aqueous sodium hydroxide (NaOH). The high pH is necessary to generate the phenoxide and drive the displacement of chlorine.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 72 hours. The extended time is required due to the moderate deactivation by the carboxylate anion.

  • Workup: Cool the solution to room temperature. Acidify carefully to pH 1.0 using dilute hydrochloric acid (HCl).[6] The product, 5-hydroxy-2-nitrobenzoic acid, will precipitate.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Combine organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Yield Expectation: >95%.[6][7][8]

Step 2: Fischer Esterification

  • Reaction Setup: Suspend the isolated 5-hydroxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.5–1.0 equiv) dropwise.

  • Esterification: Heat the mixture to reflux (approx. 65 °C) for 18–24 hours. Monitor consumption of the acid by TLC or LC-MS.

  • Purification: Concentrate the solvent to 20% volume. Dilute with ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) to remove unreacted acid. Dry the organic layer over Na₂SO₄ and concentrate.[5]

  • Final Product: The residue typically solidifies as an off-white solid. If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexanes).[9]

Structural Characterization

Accurate structural assignment is critical to ensure the nitro group is at the C2 position and the hydroxyl at C5. The following NMR data is characteristic of the correct isomer.

¹H NMR (500 MHz, CDCl₃) Interpretation:

  • δ 7.99 (d, J = 8.7 Hz, 1H): Assigned to H-3 .[9] This proton is ortho to the strong electron-withdrawing nitro group, causing a significant downfield shift. The doublet multiplicity arises from ortho-coupling with H-4.

  • δ 7.04 – 6.94 (m, 2H): Assigned to H-4 and H-6 .

    • H-6 is ortho to the ester group and meta to the nitro group.

    • H-4 is meta to the ester and para to the nitro group? (Correction: H-4 is ortho to the hydroxyl and para to the ester).

    • The overlapping multiplet indicates similar magnetic environments for these protons, shielded by the electron-donating hydroxyl group at C5.

  • δ 3.95 (s, 3H): Assigned to the Methyl Ester (-OCH₃) protons. A sharp singlet typical of methyl esters.

Pharmaceutical Utility & Applications

Methyl 5-hydroxy-2-nitrobenzoate serves as a "privileged scaffold" in drug discovery, particularly for creating libraries of kinase inhibitors and receptor modulators. Its utility stems from the orthogonality of its functional groups: the hydroxyl group allows for etherification (R-group diversification), while the nitro group can be reduced to an aniline for subsequent coupling.

4.1. Case Study: EGFR Inhibitor Synthesis

A primary application is the synthesis of dibenzodiazepinone derivatives targeting mutant EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer (NSCLC).

Workflow Logic:

  • Protection: The C5-hydroxyl is protected (e.g., benzylation) to prevent interference during reduction.

  • Reduction: The C2-nitro group is reduced to an amine (aniline) using Fe/NH₄Cl or catalytic hydrogenation.

  • Coupling: The resulting aniline reacts with halo-nitrobenzenes or other electrophiles to build the core heterocyclic structure.

ApplicationWorkflow Scaffold Methyl 5-hydroxy-2-nitrobenzoate (Scaffold) Step1 O-Alkylation / Protection (e.g., Benzyl bromide, K2CO3) Scaffold->Step1 Intermediate1 Methyl 5-(benzyloxy)-2-nitrobenzoate Step1->Intermediate1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1->Step2 Intermediate2 Methyl 2-amino-5-(benzyloxy)benzoate (Aniline Precursor) Step2->Intermediate2 Step3 Cyclization / Coupling Intermediate2->Step3 Drug EGFR Inhibitors / Benzo[d]thiazoles (Active Pharmaceutical Ingredient) Step3->Drug

Figure 2: Synthetic workflow utilizing the scaffold for the generation of EGFR inhibitors.

4.2. Neoseptin Adjuvants

Recent research has also identified this scaffold in the synthesis of Neoseptins , small molecule peptidomimetics that act as vaccine adjuvants. The 5-hydroxy group is crucial for establishing hydrogen-bonding networks within the target protein binding pocket.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]

  • Li, X., et al. (2023). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beutler, B., et al. (2014).Neoseptins: Small Molecule Adjuvants. WO2014131023A1. Google Patents.

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Methodological & Application

Experimental protocol for the nitration of methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Nitration of Methyl 3-Hydroxybenzoate

Introduction

Nitrated aromatic compounds are fundamental building blocks in modern drug discovery and development, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics, antibiotics, and antiviral agents.[1] The introduction of a nitro group (–NO₂) onto an aromatic scaffold not only modifies its electronic properties but also provides a versatile chemical handle for further functionalization, most commonly through reduction to an aniline derivative.[2][3]

Methyl 3-hydroxybenzoate presents an interesting and instructive case for electrophilic aromatic substitution. The benzene ring is substituted with two competing functional groups: a hydroxyl (–OH) group, which is a strongly activating ortho, para-director, and a methyl ester (–COOCH₃) group, which is a deactivating meta-director.[4][5] Understanding the interplay of these directing effects is paramount for predicting and controlling the regiochemical outcome of the reaction.

This application note provides a comprehensive, field-tested protocol for the nitration of methyl 3-hydroxybenzoate. It delves into the mechanistic basis for the reaction's regioselectivity, offers a detailed step-by-step experimental procedure, and outlines essential safety measures. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing nitrated derivatives of this valuable scaffold.

Mechanistic Insights: The Basis of Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[6][7][8] This electrophile is then attacked by the electron-rich π-system of the benzene ring.[9][10]

In the case of methyl 3-hydroxybenzoate, the position of the incoming nitro group is determined by the combined influence of the existing hydroxyl and methyl ester substituents.

  • Hydroxyl Group (–OH): As a strongly activating group, the –OH group donates electron density into the benzene ring through resonance (+M effect).[11][12] This significantly increases the nucleophilicity of the ring, particularly at the positions ortho (C2, C4) and para (C6) to the hydroxyl group, thereby directing the electrophilic attack to these sites.[13]

  • Methyl Ester Group (–COOCH₃): This is an electron-withdrawing group (–I, –M effects) that deactivates the ring by pulling electron density away from it.[4] It directs incoming electrophiles to the meta position (C5), as the ortho and para positions are more strongly deactivated.[5][14]

Synergistic and Competitive Effects: The strongly activating nature of the hydroxyl group dominates the directing effects. Therefore, substitution is overwhelmingly favored at the positions activated by the –OH group. The primary products expected are those where the nitro group is positioned ortho or para to the hydroxyl group. This leads to the formation of a mixture of isomers, principally methyl 3-hydroxy-2-nitrobenzoate , methyl 3-hydroxy-4-nitrobenzoate , and methyl 3-hydroxy-6-nitrobenzoate .

Experimental Protocol

This protocol details a standard laboratory procedure for the nitration of methyl 3-hydroxybenzoate. All operations involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Equipment
Reagents & Solvents Equipment
Methyl 3-hydroxybenzoateRound-bottom flask (100 mL)
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (70%)Dropping funnel
Crushed IceIce-water bath
Deionized WaterBüchner funnel and vacuum flask
Methanol (for recrystallization)Beaker (500 mL)
Anhydrous Sodium Sulfate (Na₂SO₄)pH paper
Dichloromethane (DCM)Rotary evaporator
Ethyl Acetate (EtOAc)Glassware for extraction and filtration
HexanesThin-Layer Chromatography (TLC) apparatus
Step-by-Step Reaction Procedure
  • Reaction Setup:

    • Place methyl 3-hydroxybenzoate (e.g., 5.0 g, 32.9 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • In a chemical fume hood, carefully add concentrated sulfuric acid (20 mL) to the flask while stirring. The mixture will warm upon addition.

    • Cool the flask in an ice-water bath until the internal temperature is between 0–5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (3.0 mL, ~49.4 mmol) to concentrated sulfuric acid (6.0 mL).

    • This mixing process is highly exothermic; perform it slowly in an ice bath to maintain a low temperature.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the stirred solution of methyl 3-hydroxybenzoate over 30–45 minutes.

    • Causality Check: A slow, dropwise addition is crucial to control the reaction exotherm and prevent over-nitration (dinitration) or runaway reactions.[3][10]

    • Use a thermometer to monitor the internal temperature, ensuring it remains below 10 °C throughout the addition.[15]

  • Reaction Completion:

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

    • Remove the ice bath and let the mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

Work-up and Product Isolation
  • Quenching:

    • Slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.[16][17]

    • The product may initially appear as an oil before solidifying.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.[16]

    • Press the solid as dry as possible on the funnel.

Purification

The crude product is a mixture of isomers. Purification can be achieved by either recrystallization (for isolating the major, less soluble isomer) or column chromatography (for separating all isomers).

Protocol 1: Recrystallization (from Ethanol/Water)

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid.

  • If any insoluble material remains, perform a hot filtration.

  • Slowly add hot water to the clear solution until it just becomes cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 10:1 Hexanes:EtOAc).

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Load the solution onto the column and elute with the solvent gradient.

  • Collect fractions and monitor by TLC to identify and combine those containing the desired pure isomers.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified products.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Methyl 3-Hydroxybenzoate in H₂SO₄ B Prepare Nitrating Mix (HNO₃ + H₂SO₄) C Cool Reactant to 0-5 °C B->C D Slowly Add Nitrating Mix (Maintain < 10 °C) C->D E Stir at RT D->E F Quench on Ice Water E->F G Vacuum Filter Crude Product F->G H Wash with Cold Water G->H I Purify via Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MP, MS) I->J

Caption: Workflow for the nitration of methyl 3-hydroxybenzoate.

Safety Precautions

Nitration reactions are potentially hazardous and must be treated with extreme caution.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[18][19][20] Always handle them in a fume hood and wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[19]

  • Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a rapid increase in temperature (thermal runaway), potentially causing vigorous decomposition and the release of toxic nitrogen dioxide gas.[3][18]

  • Oxidizing Hazard: Concentrated nitric acid is a strong oxidizing agent and can react violently with organic materials.[18] Ensure the reaction setup is clean and free of incompatible solvents or residues.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[19] Have a spill kit containing a neutralizer, such as sodium bicarbonate, readily available.

References

  • Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Chem LibreTexts. (2023). Directing Groups in SE Ar. [Link]

  • Cognito. (n.d.). Directing Effects. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Save My Exams. (2026). Nitration of Benzene. [Link]

  • Chem LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Scribd. (n.d.). Nitration of Benzene Mechanism. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • YIC. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. [Link]

  • Dartmouth College. (n.d.). Guidelines for Safe Use of Nitric Acid. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). A 2 step synthesis of methyl 3-n.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?[Link]

  • Unknown Source. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Google Patents. (n.d.). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration. [Link]

  • ResearchGate. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. [Link]

  • Google Patents. (n.d.).
  • Web Pages. (n.d.). Nitration of Methyl Benzoate. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • ChemBK. (2024). Methyl 3-nitro-4-hydroxybenzoate. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

Sources

Application Note: Hydrolysis of Methyl 5-hydroxy-2-nitrobenzoate to 5-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the saponification (hydrolysis) of Methyl 5-hydroxy-2-nitrobenzoate to its corresponding acid, 5-hydroxy-2-nitrobenzoic acid . This transformation is a critical intermediate step in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and various bioactive nitro-aromatic scaffolds.

The protocol utilizes a base-mediated hydrolysis strategy favored for its high yield and operational simplicity. Unlike acid-catalyzed hydrolysis, which is reversible, saponification is irreversible and drives the reaction to completion, provided sufficient base is employed to neutralize the generated carboxylic acid and the acidic phenolic proton.

Strategic Analysis & Mechanism

Chemical Context

The substrate contains three functional groups affecting reactivity:[1][2]

  • Methyl Ester: The target for hydrolysis.[1]

  • Nitro Group (

    
    ):  Provides steric bulk but also strong electron-withdrawing effects, making the carbonyl carbon more electrophilic (susceptible to nucleophilic attack).
    
  • Phenol (

    
     to nitro, 
    
    
    
    to ester):
    This group is acidic. In basic media, it will deprotonate to form a phenoxide.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.

  • Step 1: The hydroxide ion attacks the carbonyl carbon of the ester.

  • Step 2: Elimination of the methoxide leaving group yields the carboxylic acid.

  • Step 3 (Crucial): The medium is basic. Both the newly formed carboxylic acid (

    
    ) and the phenolic hydroxyl (
    
    
    
    , lowered by the nitro group) will be deprotonated.
  • Stoichiometry: Theoretical consumption is 2 equivalents of base (1 for ester hydrolysis, 1 for phenol neutralization), plus 1 equivalent to maintain basicity. Therefore, 3.0 equivalents of base are recommended.

Visualized Mechanism

ReactionMechanism Figure 1: Mechanistic Pathway and Solubility Switch Substrate Methyl 5-hydroxy-2-nitrobenzoate (Insoluble in Water) Intermediate Dianionic Species (Water Soluble) Substrate->Intermediate Saponification (Reflux) Base NaOH / LiOH (3.0 eq) Base->Intermediate Product 5-hydroxy-2-nitrobenzoic acid (Precipitate) Intermediate->Product Protonation Acid HCl Quench (pH < 2) Acid->Product

Safety & Handling

  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating to dryness.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Solvents: Methanol and THF are flammable. Perform all heating in a fume hood.

Materials & Equipment

ComponentSpecificationRole
Substrate Methyl 5-hydroxy-2-nitrobenzoate (>98%)Starting Material
Base Sodium Hydroxide (2M aq) or Lithium HydroxideReagent
Solvent A Tetrahydrofuran (THF) or MethanolSolubilizer
Acid Hydrochloric Acid (3M or 6M)Quenching Agent
Equipment Round-bottom flask, Reflux condenser, pH meterReaction Vessel

Experimental Protocol

Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 5-hydroxy-2-nitrobenzoate in THF/Water (1:1 ratio) or Methanol/Water (2:1 ratio).

    • Note: The ester has poor water solubility. The organic co-solvent is essential to bring the substrate into contact with the hydroxide ions.

  • Base Addition: Slowly add 3.0 eq of NaOH (2M aqueous solution) or LiOH.

    • Observation: The solution will likely turn a deep orange/red color immediately. This is normal and indicates the formation of the nitrophenoxide anion.

Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C (or gentle reflux) for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM) or HPLC.

    • Target: Disappearance of the less polar ester spot and appearance of the baseline spot (carboxylate salt).

Work-up & Isolation
  • Concentration: Once complete, cool the mixture to room temperature. Remove the volatile organic solvent (THF or MeOH) under reduced pressure (Rotary Evaporator).

    • Result: You will be left with an aqueous aqueous solution containing the product salt.

  • Filtration (Optional): If there is any insoluble black tar or unreacted starting material, filter the aqueous solution through Celite.

  • Acidification: Place the aqueous solution in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring.

    • Critical Step: Acidify until pH ≈ 1–2 .

    • Observation: The deep red color will fade to yellow/pale orange, and a solid precipitate will form.

  • Collection: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove excess salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow Start Start: Dissolve Ester in THF/Water AddBase Add 3.0 eq NaOH (Deep Red Color) Start->AddBase Heat Reflux at 60°C (2-4 Hours) AddBase->Heat Check Check TLC/HPLC (Ester Consumed?) Heat->Check Check->Heat No Evap Evaporate Organic Solvent Check->Evap Yes Acidify Acidify with HCl to pH 1 (Precipitation) Evap->Acidify Filter Filter & Wash with Cold Water Acidify->Filter End Dry Product (Yellow Solid) Filter->End

Characterization & Validation

Expected Data
  • Appearance: Yellow to pale-orange crystalline solid.

  • Yield: Typical isolated yields range from 85% to 95% .

  • Melting Point: ~180–185°C (Decomposes).

NMR Interpretation ( H NMR, DMSO- )

To validate the transformation, look for the disappearance of the methyl ester signal.

SignalChemical Shift (

)
MultiplicityAssignmentChange from Ester
-OCH

~3.8–3.9 ppmSinglet (3H)Ester MethylDISAPPEARS
Ar-H ~7.0–8.0 ppmMultiplet (3H)Aromatic RingSlight Shift
-COOH ~13.0–14.0 ppmBroad SingletCarboxylic AcidAPPEARS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2. The product is somewhat soluble in water if not fully protonated.
Impure Product Incomplete hydrolysisIncrease reaction time or base equivalents. Ensure organic co-solvent is used to dissolve the ester.
Oiling Out Product not crystallizingUpon acidification, if a gum forms, scratch the glass or add a seed crystal. Cool to 0°C.
Dark Color Oxidation of phenolPerform reaction under Nitrogen/Argon atmosphere. Minimize heat exposure after reaction completion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11882, 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. m-Nitrobenzoic Acid (General Hydrolysis Protocol Reference). Coll. Vol. 1, p. 391 (1941). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Benzoxazoles Utilizing Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of benzoxazole derivatives, a critical pharmacophore in modern drug discovery, using methyl 5-hydroxy-2-nitrobenzoate as a versatile starting material. We will delve into the underlying chemical principles, present validated experimental protocols, and offer expert insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system.[1] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

Methyl 5-hydroxy-2-nitrobenzoate serves as an ideal and readily available precursor for constructing 6-hydroxybenzoxazoles. The molecule is pre-functionalized with the necessary components for the key synthetic transformation: an ortho-positioned nitro group and an ester moiety, which participate in a reductive cyclization cascade to form the desired heterocyclic system.

The Core Mechanism: Reductive Cyclization

The conversion of methyl 5-hydroxy-2-nitrobenzoate to the corresponding benzoxazole proceeds via a well-established two-step intramolecular sequence. This process is initiated by the chemical reduction of the nitro group, which is the rate-determining step, followed by a spontaneous cyclization.

  • Reduction of the Nitro Group: The electron-withdrawing nitro group (-NO₂) is reduced to a nucleophilic amino group (-NH₂). This transformation is the critical step and can be accomplished through various methods, most commonly catalytic hydrogenation or the use of metallic reducing agents in an acidic medium.[5]

  • Intramolecular Cyclization & Aromatization: The newly formed in situ aminophenol intermediate, methyl 2-amino-5-hydroxybenzoate, immediately undergoes a spontaneous intramolecular nucleophilic attack. The amino group attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol (CH₃OH) and subsequent aromatization to yield the stable 6-hydroxy-1,3-benzoxazol-2(3H)-one scaffold.

The overall transformation is a highly efficient example of cascade reaction chemistry, where multiple bonds are formed in a single synthetic operation without the isolation of intermediates.

Caption: Reductive cyclization of methyl 5-hydroxy-2-nitrobenzoate.

Experimental Protocols

Two primary, field-proven methods for the reductive cyclization of methyl 5-hydroxy-2-nitrobenzoate are detailed below. The choice of method often depends on the available equipment, substrate compatibility with other functional groups, and desired scale.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields. The protocol utilizes hydrogen gas or a hydrogen transfer agent to reduce the nitro group, catalyzed by palladium supported on activated carbon.

Materials:

  • Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5-10 mol% catalyst loading)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen (H₂) gas supply or a hydrogen transfer agent like ammonium formate

  • Parr hydrogenator or a balloon setup for hydrogenation

  • Celite™ for filtration

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation vessel or a round-bottom flask, add methyl 5-hydroxy-2-nitrobenzoate.

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., Methanol) to dissolve the starting material. Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 10% Pd/C catalyst. Causality Note: Handling the catalyst under an inert atmosphere is crucial as Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation:

    • Using H₂ Gas: Seal the reaction vessel. Purge the system several times with H₂ gas before pressurizing the vessel to the desired pressure (typically 50 psi).

    • Using Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (~3-5 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once complete, carefully vent the H₂ gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with fresh solvent to recover any adsorbed product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air to prevent potential ignition. It should be quenched with water.

    • Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Tin(II) Chloride (SnCl₂) Mediated Reduction

This classical method uses a stoichiometric amount of stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an acidic environment, which is effective and tolerant of many functional groups.[5]

Materials:

  • Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (catalytic to stoichiometric amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite™)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-hydroxy-2-nitrobenzoate in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O to the solution. If the reaction is sluggish, a small amount of concentrated HCl can be added to accelerate the reduction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Track the disappearance of the starting material using TLC. The formation of the more polar aminophenol intermediate can be observed before its subsequent cyclization.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.

    • Redissolve the residue in ethyl acetate.

    • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Be cautious as CO₂ evolution can cause frothing.

    • Filter the resulting suspension through a pad of Celite™ to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue via column chromatography on silica gel or by recrystallization as needed.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of benzoxazoles from methyl 5-hydroxy-2-nitrobenzoate.

Experimental Workflow start 1. Reagent Preparation (Methyl 5-hydroxy-2-nitrobenzoate, Solvent, Reducing Agent/Catalyst) reaction 2. Reaction Setup & Execution (Reductive Cyclization) start->reaction monitoring 3. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Reaction Quench & Workup (Catalyst/Salt Removal, Neutralization) monitoring->workup Proceed if complete extraction 5. Product Extraction (Liquid-Liquid Extraction) workup->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification analysis 7. Product Analysis (NMR, MS, Purity Check) purification->analysis final_product Final Pure Benzoxazole Derivative analysis->final_product

Caption: General laboratory workflow for benzoxazole synthesis.

Comparative Data and Method Selection

The selection of a synthetic protocol is a critical decision based on balancing factors like yield, purity, cost, and safety.

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂) Reduction
Principle Heterogeneous catalytic reductionHomogeneous stoichiometric reduction
Typical Reagents H₂ gas or H-donor, 10% Pd/CSnCl₂·2H₂O, HCl (optional)
Solvent MeOH, EtOAc, EtOHEtOH, EtOAc
Conditions RT, 50 psi H₂, 2-6 hReflux, 2-4 h
Expected Yield > 90%75-90%
Advantages High yields, very clean, easy product isolation (filtration), environmentally benign byproducts (H₂O).Low cost, readily available reagents, does not require specialized pressure equipment.
Disadvantages Requires specialized hydrogenation equipment, catalyst can be pyrophoric and costly, potential for catalyst poisoning.Generates stoichiometric tin waste, requires careful neutralization and filtration, can be less clean than hydrogenation.

Troubleshooting and Best Practices

  • Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, the cause could be an inactive catalyst (Pd/C) or insufficient reducing agent (SnCl₂). For hydrogenation, ensure the system is leak-proof and the catalyst is fresh. For SnCl₂ reductions, adding an additional equivalent of the reagent may be necessary.

  • Side Product Formation: Over-reduction or side reactions can occur. Ensure reaction temperatures are controlled. In catalytic hydrogenations, other reducible functional groups on the molecule may be affected. A milder reducing agent like iron powder in acetic acid could be an alternative.[5][6]

  • Difficult Purification: The formation of tin salts can complicate workup in SnCl₂ reductions. Ensure complete neutralization and be thorough when washing the Celite pad to maximize product recovery. If the product is highly polar, column chromatography may require a more polar eluent system.

  • Catalyst Handling: Always handle Pd/C in a fume hood and preferably wet or under an inert atmosphere. Never add it to a solvent in the presence of air and a hydrogen source simultaneously without proper purging.

References

  • Wu, M., Hu, X., Liu, J., Liao, Y., & Deng, G. J. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters, 14(11), 2722–2725. [Link]

  • Li, J., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]

  • Wang, L. W., et al. (2021). Electrochemically Enabled Selenium Catalytic Synthesis of 2,1-Benzoxazoles from o-Nitrophenylacetylenes. The Journal of Organic Chemistry, 86(22), 16121–16127. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. ResearchGate. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Organic Letters, 12(4), 812–815. [Link]

  • Nguyen, T. B., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development. [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides. [Link]

  • Yildiz, I., & Sunal, E. (2000). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. Academia.edu. [Link]

  • Ma, R., et al. (2026). Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]

  • Molecules. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

Sources

Application Notes and Protocols for Methyl 5-hydroxy-2-nitrobenzoate in the Dye Industry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Color Chemist

In the dynamic landscape of industrial and research chemistry, the pursuit of novel chromophores with enhanced properties remains a constant. While many well-established intermediates form the backbone of the dye industry, the exploration of functionalized aromatic compounds continues to unlock new avenues for innovation. Methyl 5-hydroxy-2-nitrobenzoate, a substituted nitroaromatic ester, represents one such versatile precursor. Its unique arrangement of activating and deactivating groups on the benzene ring—a hydroxyl group, a nitro group, and a methyl ester—presents a compelling platform for the synthesis of a diverse array of dyes, particularly azo and disperse dyes.

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science. The focus is not merely on procedural steps but on the underlying chemical logic, enabling the user to adapt and innovate. We will delve into the mechanistic rationale behind the synthetic protocols and provide a self-validating framework for the development of new colorants derived from Methyl 5-hydroxy-2-nitrobenzoate.

Section 1: The Chemical Rationale - Why Methyl 5-hydroxy-2-nitrobenzoate is a Promising Dye Intermediate

The utility of Methyl 5-hydroxy-2-nitrobenzoate as a dye intermediate stems from the electronic properties imparted by its functional groups. The hydroxyl (-OH) group is a potent activating group, enriching the aromatic ring with electron density, particularly at the ortho and para positions. Conversely, the nitro (-NO₂) and methyl ester (-COOCH₃) groups are electron-withdrawing, deactivating the ring. This electronic push-pull system is fundamental to the creation of chromophores.

In the context of dye synthesis, particularly for azo dyes, Methyl 5-hydroxy-2-nitrobenzoate is an excellent candidate to act as a coupling component . The electron-rich phenolic ring readily undergoes electrophilic substitution by a diazonium salt. The presence of the nitro group, a strong electron-withdrawing group, can also lead to a significant bathochromic (red) shift in the absorption spectrum of the final dye, resulting in deeper colors.[1]

Furthermore, the methyl ester group offers a site for further chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be used to improve the water solubility of the dye or to anchor the dye to a substrate through the formation of amide or ester linkages.

Section 2: Synthesis of Azo Dyes - A Conceptual Framework and Protocol

Azo dyes are a major class of synthetic colorants characterized by the presence of the azo group (-N=N-).[1] The synthesis typically involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2]

The Diazotization-Coupling Reaction: A Visualized Workflow

The following workflow outlines the general process for synthesizing an azo dye using Methyl 5-hydroxy-2-nitrobenzoate as the coupling component.

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction A Primary Aromatic Amine (e.g., Aniline) B NaNO₂ + Strong Acid (e.g., HCl) 0-5 °C A->B Reacts with C Diazonium Salt Formation B->C Forms F Azo Dye Precipitation C->F Couples with activated Methyl 5-hydroxy-2-nitrobenzoate D Methyl 5-hydroxy-2-nitrobenzoate (Coupling Component) E Alkaline Solution (e.g., NaOH) 0-5 °C D->E Dissolved in E->F Provides alkaline medium for coupling

Caption: General workflow for azo dye synthesis.

Protocol: Synthesis of a Hypothetical Azo Dye

This protocol details the synthesis of a representative azo dye from p-nitroaniline and Methyl 5-hydroxy-2-nitrobenzoate.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Methyl 5-hydroxy-2-nitrobenzoate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

PART A: DIAZOTIZATION OF p-NITROANILINE

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

PART B: COUPLING REACTION

  • In a 500 mL beaker, dissolve 1.97 g (0.01 mol) of Methyl 5-hydroxy-2-nitrobenzoate in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of Methyl 5-hydroxy-2-nitrobenzoate.

  • A colored precipitate of the azo dye should form immediately. Continue stirring for 1-2 hours while maintaining the temperature at 0-5 °C to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purify the dye by recrystallization from a suitable solvent, such as ethanol.

Expected Observations and Characterization

The synthesized azo dye is expected to be a brightly colored solid. The exact color will depend on the extent of conjugation and the electronic nature of the substituents.

Analytical Technique Expected Results
Visual Appearance Colored solid (e.g., red, orange, or yellow)
Melting Point A sharp melting point is indicative of purity.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (400-700 nm), characteristic of the extended π-system of the azo dye.
Infrared (IR) Spectroscopy Presence of a characteristic N=N stretching vibration (around 1400-1450 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Nuclear Magnetic Resonance (NMR) The ¹H and ¹³C NMR spectra will confirm the aromatic and aliphatic protons and carbons in the final dye structure.

Section 3: Application in Disperse Dyes for Synthetic Fibers

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[3] The molecular structure of dyes derived from Methyl 5-hydroxy-2-nitrobenzoate, with its potential for limited water solubility and the presence of polar groups, makes them promising candidates for disperse dyes.

The synthesis of disperse dyes often follows similar principles to that of azo dyes. The key is to create a small, non-ionic molecule that can diffuse into the polymer matrix of the synthetic fiber at high temperatures.

Conceptual Synthesis of a Disperse Dye

A potential route to a disperse dye involves coupling a diazotized amine with Methyl 5-hydroxy-2-nitrobenzoate. The resulting product could then be used in a high-temperature dyeing process for polyester fabrics.

Disperse_Dye_Application A Synthesized Azo Dye (from Methyl 5-hydroxy-2-nitrobenzoate) B Fine Dispersion in Water (with dispersing agent) A->B Prepared as D High-Temperature Dyeing (e.g., 130°C) B->D Applied in C Polyester Fabric C->D Immersed in E Dyed Polyester Fabric D->E Results in

Caption: Conceptual workflow for applying a disperse dye.

Protocol: High-Temperature Disperse Dyeing of Polyester

This protocol provides a general procedure for dyeing polyester fabric with a synthesized disperse dye.

Materials:

  • Synthesized disperse dye

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Polyester fabric swatch

  • High-temperature dyeing apparatus

Procedure:

  • Prepare a dye bath by dispersing the synthesized dye (e.g., 1% on weight of fabric) in water with a suitable dispersing agent.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to 130 °C over 30-45 minutes.

  • Maintain the temperature at 130 °C for 60 minutes to allow for dye diffusion and fixation.

  • Cool the dye bath slowly to 70-80 °C.

  • Remove the dyed fabric and rinse it thoroughly with hot and cold water.

  • Perform a reduction clearing process to remove any unfixed surface dye, typically using a solution of sodium hydrosulfite and sodium hydroxide.

  • Rinse the fabric again and dry.

Section 4: Future Directions and Innovations

The applications of Methyl 5-hydroxy-2-nitrobenzoate in the dye industry are not limited to the synthesis of simple azo and disperse dyes. The presence of multiple functional groups opens up possibilities for creating more complex and functional colorants.

  • Metal-Complex Dyes: The hydroxyl and ester groups can act as ligands to form metal-complex dyes, which often exhibit superior light and wash fastness.

  • Reactive Dyes: The hydroxyl group can be modified to introduce a reactive moiety, such as a triazine or vinyl sulfone group, enabling the dye to form a covalent bond with fibers like cotton.

  • Functional Dyes: The unique electronic structure of dyes derived from this intermediate could be explored for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Conclusion

Methyl 5-hydroxy-2-nitrobenzoate is a promising and versatile intermediate for the dye industry. While direct literature on its application is emerging, its chemical structure provides a strong foundation for the rational design and synthesis of a wide range of novel colorants. The protocols and conceptual frameworks presented in these application notes are intended to serve as a starting point for researchers and scientists to explore the full potential of this valuable building block in the ongoing quest for new and improved dyes.

References

  • El-Mekkawy, A. A., & Al-Shamrani, M. M. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5463.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Research and Analysis of Innovative Journals in Multidisciplinary Research (RAIJMR). (n.d.). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. Retrieved from [Link]

  • Google Patents. (n.d.). New process for synthetising m-nitrobenzoic.
  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Adewale, A. O., et al. (2020). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. Science World Journal, 15(1).
  • PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Bibliomed. (2020, March 2). Science Forum (Journal of Pure and Applied Sciences). Retrieved from [Link]

  • Egyptian Journal of Chemistry. (2023, August 31). Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2021, March). Expediting research in Dye - Surfactant interaction: An aid to quick access to knowledge on properties of azodye. Retrieved from [Link]

  • Google Patents. (n.d.). Azo dyes and their preparation and use.
  • PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Mei, W., et al. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.
  • Wahoud, A. R. Y., et al. (2022). Synthesis and Characterization of New Azo Dyes Derived From Acyclovir and Sulfamethoxazole and Study Their Biological Activity.
  • Bendre, R. S., et al. (2022). Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes. European Journal of Chemistry, 13(3), 269-275.
  • MDPI. (2025, May 16). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 5-hydroxy-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-hydroxy-2-nitrobenzoate. This molecule is a highly valued building block in pharmaceutical development, particularly in the synthesis of dual inhibitors for anti-apoptotic proteins such as Mcl-1 and Bfl-1[1].

This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, purification issues, or scalability challenges. We focus on the mechanistic causality behind experimental failures to provide robust, self-validating solutions.

Process Workflow & Troubleshooting Logic

Before diving into specific protocols, consult the logical workflow below to diagnose the root cause of low yields in your esterification reactions.

Troubleshooting Issue Low Yield of Methyl 5-hydroxy-2-nitrobenzoate Check1 Is unreacted starting acid present on TLC? Issue->Check1 Yes1 Equilibrium Limitation or Inactive Catalyst Check1->Yes1 Yes No1 Product lost during workup or side reactions Check1->No1 No Sol1 Action: Use SOCl2 or add molecular sieves Yes1->Sol1 Check2 Did you use strong base (e.g., NaOH) in workup? No1->Check2 Yes2 Phenol deprotonated; product in aqueous layer Check2->Yes2 Yes Sol2 Action: Acidify aqueous layer to pH 4 and re-extract Yes2->Sol2

Troubleshooting workflow for resolving low yields in Methyl 5-hydroxy-2-nitrobenzoate synthesis.

Self-Validating Experimental Protocol: Optimized Esterification

Standard Fischer esterification relies on sulfuric acid and prolonged reflux[2]. However, to bypass equilibrium limitations and guarantee >90% yield, we recommend the in-situ acid chloride generation method using Thionyl Chloride (SOCl₂).

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: Suspend 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (15 volumes) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Validation Check: The suspension will appear cloudy. Complete dissolution at this stage is not required, as the acid will dissolve upon conversion to the ester.

Step 2: Catalyst Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Slowly add SOCl₂ (1.5 eq) dropwise over 30 minutes.

  • Causality: SOCl₂ reacts exothermically with methanol to generate HCl gas and dimethyl sulfite. The HCl acts as a potent, anhydrous catalyst, while the SOCl₂ converts the carboxylic acid to an acid chloride intermediate, making the esterification irreversible. Cooling prevents violent exotherms and suppresses unwanted etherification of the phenolic hydroxyl group.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and gradually heat the reaction to 65–70 °C (reflux) for 12 hours.

  • Validation Check: The mixture should transition to a clear, pale-yellow solution, indicating the consumption of the starting material.

Step 4: In-Process Monitoring

  • Action: Quench a 0.1 mL aliquot in saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Run a TLC (Hexanes:EtOAc 3:1).

  • Validation Check: The starting acid remains at the baseline (Rf ~0.0) due to its high polarity, while the target ester migrates to Rf ~0.4. Proceed to workup only when the baseline spot is completely absent.

Step 5: Precision Workup

  • Action: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatile byproducts (SO₂, HCl). Dilute the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8.

  • Causality (Critical): Do not use strong bases like NaOH or KOH. The phenolic -OH group on the product is acidic (pKa ~8.5 due to the electron-withdrawing nitro group). Strong bases will deprotonate the phenol, forming a water-soluble phenoxide salt, which will wash away your product into the aqueous waste.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Methyl 5-hydroxy-2-nitrobenzoate as a crystalline solid.

Quantitative Data: Catalyst & Condition Optimization

To assist in selecting the right conditions for your scale and budget, we have summarized the yield outcomes based on various catalytic systems.

Method / CatalystTemperatureTimeAverage YieldMechanistic AdvantagePrimary Limitation
H₂SO₄ (Standard) [2]70 °C24 h65 - 75%Low cost, highly scalable.Equilibrium limited; generates water.
BF₃·OEt₂ [3]70 °C16 h85 - 90%Milder Lewis acid, fewer side reactions.Expensive, toxic fumes, requires dry conditions.
SOCl₂ (Optimized) 0 °C to 65 °C12 h> 95%Irreversible reaction; drives to 100% conversion.Generates corrosive HCl and SO₂ gases.

Troubleshooting Guides & FAQs

Q: My standard Fischer esterification (H₂SO₄/MeOH) is plateauing at a 70% yield despite refluxing for 48 hours. Why won't it go to completion? A: Fischer esterification is an equilibrium-driven process. The reaction generates one molecule of water for every molecule of ester produced. Once the water concentration reaches a critical threshold, the rate of hydrolysis equals the rate of esterification. To break this plateau, you must shift the equilibrium (Le Chatelier's Principle). You can achieve this by adding 3Å molecular sieves to a Soxhlet extractor fitted between the flask and the condenser to continuously trap water, or by switching to the SOCl₂ method described above.

Q: I confirmed via TLC that 100% of my starting material was consumed, but my isolated yield after workup was only 30%. Where did my product go? A: Your product was likely lost in the aqueous phase during the neutralization step. The hydroxyl group on Methyl 5-hydroxy-2-nitrobenzoate is significantly more acidic than a standard phenol because the strongly electron-withdrawing nitro group stabilizes the conjugate base. If you used a strong base (like NaOH) or excessively basic carbonate solutions during your organic wash, you deprotonated the phenol. Recovery Action: Acidify your aqueous waste layer to pH 3-4 using 1M HCl, and re-extract with Ethyl Acetate. Your missing product will partition back into the organic layer.

Q: Can I synthesize this molecule more cheaply by directly nitrating methyl 3-hydroxybenzoate? A: While theoretically possible, direct nitration is highly discouraged for yield optimization. The hydroxyl group is strongly ortho/para directing, while the ester is meta directing. Nitration of similar phenol derivatives typically yields complex mixtures of regioisomers. For example, nitration of 3-hydroxybenzonitrile yields a 93:7 ratio of para to ortho isomers[4]. The steric hindrance at the 2-position (sandwiched between the -OH and the ester) makes the desired 2-nitro isomer the minor product. The cost of chromatographic separation far outweighs the savings of cheaper starting materials. Always start from 5-hydroxy-2-nitrobenzoic acid.

Q: I am observing a secondary spot on my TLC with an Rf higher than my product. What is this impurity? A: If you are running the reaction under forcing conditions or using alkylating agents, you may be observing the etherification of the phenolic hydroxyl group (e.g., forming methyl 5-methoxy-2-nitrobenzoate). The phenolic -OH is a competent nucleophile. Ensure you are strictly using acid catalysis and avoiding any basic conditions during the reaction phase, as bases will increase the nucleophilicity of the phenol, promoting unwanted O-alkylation.

References
  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC, N
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC, N
  • Synthesis of Step 2.
  • US5847231A - Selective nitration of phenol derivatives - Google Patents, Google P

Sources

Common side products in the synthesis of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-hydroxy-2-nitrobenzoate Synthesis

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)[1]

Executive Summary & Reaction Context

Target Molecule: Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) Primary Synthetic Route: Electrophilic Aromatic Nitration of Methyl 3-hydroxybenzoate.[1]

This synthesis is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para-directing) and the methyl ester group (deactivating, meta-directing).[1]

  • The Hydroxyl Effect: Directs incoming electrophiles to positions 2, 4, and 6.[1]

  • The Ester Effect: Directs incoming electrophiles to positions 5 (which is position 5 relative to the ring carbon 1).[1]

  • The Result: The target molecule arises from nitration at Position 6 (para to the hydroxyl, ortho to the ester).[1] This position is electronically favored by the hydroxyl group but sterically crowded.[1]

Key Challenge: Controlling regioselectivity to favor the para-nitro substitution (relative to phenol) over the ortho-nitro isomers.

Critical Impurity Profile

The following table summarizes the most frequent side products encountered during the nitration of Methyl 3-hydroxybenzoate.

Impurity TypeCompound NameOrigin / MechanismDetection (HPLC/TLC)
Regioisomer A (Major) Methyl 3-hydroxy-4-nitrobenzoateNitration ortho to the hydroxyl group (C4 position).[1]Lower R_f (Intramolecular H-bond often makes it less polar on silica than expected, but usually distinct from target).[1]
Regioisomer B (Minor) Methyl 3-hydroxy-2-nitrobenzoateNitration ortho to the hydroxyl and ortho to ester (C2 position).[1] Sterically hindered.Distinct peak; often removed in mother liquor.[1]
Over-Nitration Methyl 3-hydroxy-2,4-dinitrobenzoateExcess HNO₃ or high temperatures (>10°C).[1]Late eluting (more lipophilic due to two nitro groups).[1]
Oxidation Product Benzoquinones / TarsOxidation of the electron-rich phenol ring by HNO₃.[1]Dark/Black discoloration; baseline smear on TLC.[1]
Hydrolysis Product 5-Hydroxy-2-nitrobenzoic acidAcid-catalyzed hydrolysis of the methyl ester (presence of water).[1]Very low R_f (streaks); soluble in NaHCO₃.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the target and its primary isomers.

ReactionPathways SM Methyl 3-hydroxybenzoate (Starting Material) HNO3 + HNO3 / H2SO4 (Nitration) SM->HNO3 Target TARGET Methyl 5-hydroxy-2-nitrobenzoate (Subst. at C6 - Para to OH) HNO3->Target Major Path (Low Temp) IsoA MAJOR IMPURITY Methyl 3-hydroxy-4-nitrobenzoate (Subst. at C4 - Ortho to OH) HNO3->IsoA Competing Path IsoB MINOR IMPURITY Methyl 3-hydroxy-2-nitrobenzoate (Subst. at C2 - Steric Hindrance) HNO3->IsoB Minor Path Dinitro Methyl 3-hydroxy-2,4-dinitrobenzoate (Over-Nitration) Target->Dinitro Excess HNO3 High Temp IsoA->Dinitro

Caption: Electrophilic aromatic substitution pathways showing the competition between C6 (Target) and C4/C2 (Isomers) nitration sites.

Troubleshooting Guide

Issue 1: High Levels of "Ortho" Isomer (Methyl 3-hydroxy-4-nitrobenzoate)

Symptom: HPLC shows a significant peak (~10-20%) eluting close to the product; melting point is depressed.[1] Root Cause: The ortho position (C4) is electronically activated by the hydroxyl group.[1] While C6 is favored, C4 is accessible, especially if the reaction temperature spikes.[1] Corrective Actions:

  • Temperature Control: Maintain the reaction temperature strictly between -5°C and 0°C during the addition of nitric acid. Higher temperatures increase the kinetic energy, allowing the system to overcome the activation energy for the less favored ortho substitution.

  • Solvent Selection: Use Acetic Anhydride as a co-solvent.[1][2] The formation of acetyl nitrate (in situ) can improve regioselectivity compared to standard mixed acid (H₂SO₄/HNO₃) protocols [1].

  • Purification Strategy (The "H-Bond" Trick):

    • The ortho-isomer (Nitro at 4, OH at 3) forms an intramolecular hydrogen bond between the OH and NO₂ groups.[1] This makes it more volatile and more soluble in non-polar solvents.[1]

    • The target (Nitro at 2, OH at 5) has a para relationship (relative to the OH). It cannot form intramolecular H-bonds and instead forms intermolecular bonds, leading to higher melting points and lower solubility in solvents like hexane or toluene.[1]

    • Protocol: Recrystallize the crude solid from boiling Methanol/Water (1:1) or wash the solid vigorously with cold Toluene .[1] The ortho-isomer will preferentially dissolve, leaving the purer target molecule [2].[1]

Issue 2: Formation of Black Tars / Low Yield

Symptom: Reaction mixture turns dark black/brown; workup yields a sticky gum instead of a solid.[1] Root Cause: Phenols are highly susceptible to oxidation by nitric acid, converting the ring into quinones and polymerized tars.[1] Corrective Actions:

  • Protect the Phenol (Alternative Route): If direct nitration fails, consider protecting the hydroxyl group as an acetate (Methyl 3-acetoxybenzoate) before nitration.[1] The acetoxy group is still activating but less prone to oxidation than the free phenol.[1]

  • Stoichiometry: Do not use a large excess of Nitric Acid.[1] Use exactly 1.0 - 1.05 equivalents .

  • Quenching: Quench the reaction immediately onto crushed ice once the starting material is consumed (monitor by TLC). Prolonged exposure to acidic conditions promotes degradation.[1]

Issue 3: Presence of Hydrolyzed Acid (5-Hydroxy-2-nitrobenzoic acid)

Symptom: Product is acidic; soluble in 5% NaHCO₃ solution.[1] Root Cause: Moisture in the reagents or high temperature during the acidic workup caused hydrolysis of the methyl ester. Corrective Actions:

  • Dry Reagents: Ensure H₂SO₄ is concentrated (>98%) and glassware is dry.[1]

  • Workup pH: Avoid heating the aqueous acidic layer.[1] Extract rapidly with Ethyl Acetate.[1]

  • Recovery: If the acid is formed, it can be re-esterified by refluxing in Methanol with a catalytic amount of H₂SO₄ [3].[1]

Frequently Asked Questions (FAQs)

Q: Can I separate the isomers using column chromatography? A: Yes. Due to the hydrogen bonding differences described above, the ortho-isomer (impurity) is less polar than the target.[1]

  • Stationary Phase: Silica Gel (Standard).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient from 9:1 to 7:3).[1]

  • Order of Elution: The ortho-isomer (Methyl 3-hydroxy-4-nitrobenzoate) typically elutes first , followed by the target (Methyl 5-hydroxy-2-nitrobenzoate).[1]

Q: Why does the literature suggest using Copper(II) Nitrate? A: Copper(II) nitrate in acetic anhydride is a milder nitrating system known as "Menke conditions."[1] It coordinates with the phenolic oxygen, directing the nitro group preferentially to the ortho position relative to the phenol.[1] However, for this specific target (where we want the nitro group para to the phenol), standard mixed acid or nitric acid in acetic acid is usually preferred, provided temperature is controlled [4].[1]

Q: How should I store the purified compound? A: Store in a tightly sealed container at 2-8°C , protected from light. Nitro compounds can be light-sensitive, and phenols are prone to slow oxidation.[1]

References

  • BenchChem. (2025).[1][2][3] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration. Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitrophenol isomer separation principles).

  • ChemicalBook. (2024).[1] 5-Hydroxy-2-nitrobenzoic acid synthesis protocols. Retrieved from [1]

  • ResearchGate. (2014).[1] Regioselective nitration of phenols using Cu(NO3)2. Retrieved from

(Note: Specific melting points and spectral data should be verified against your specific batch Certificate of Analysis, as trace impurities can significantly alter physical properties.)

Sources

Technical Support Center: Recrystallization of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to downstream success. Methyl 5-hydroxy-2-nitrobenzoate presents unique purification challenges due to its mixed functional groups (phenol, nitro, and ester) and its tendency to co-precipitate with regioisomers formed during nitration[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to master the recrystallization of this specific compound.

Part 1: Physicochemical Profiling & Crude Composition

Before initiating any recrystallization, it is critical to understand the thermodynamic environment. The strong hydrogen-bond donating capability of the phenol group, combined with the accepting nature of the nitro and ester groups, makes this compound highly soluble in polar solvents but insoluble in non-polar hydrocarbons[2].

During the standard synthesis (nitration of methyl 3-hydroxybenzoate), the crude product is rarely pure. Understanding the quantitative breakdown of the crude mixture dictates our solvent strategy.

Table 1: Typical Crude Composition Profile Post-Nitration [1]

Component Structural Role Typical Crude Abundance (HPLC Area %)
Methyl 5-hydroxy-2-nitrobenzoate Target Product (Para-nitro isomer) ~75.8%
Methyl 3-hydroxy-2-nitrobenzoate Regioisomer Impurity (Ortho-nitro) ~5.7%

| Unidentified Byproducts | Polymeric/Over-nitrated species | ~18.5% |

Table 2: Solvent Solubility Matrix [3]

Solvent Solubility Profile Role in Recrystallization
Ethyl Acetate (EtOAc) Highly Soluble Primary Solvent (Dissolution)
Methanol (MeOH) Highly Soluble Alternative Primary (High risk of transesterification)
Chloroform (CHCl₃) Slightly Soluble Not recommended for primary dissolution

| n-Hexane | Insoluble | Anti-solvent (Precipitation inducer) |

Part 2: Core Experimental Workflow

To separate the target compound from its regioisomers and polymeric byproducts, an Anti-Solvent Recrystallization using an EtOAc/n-Hexane system is the gold standard[2].

Recrystallization_Workflow N1 Crude Methyl 5-hydroxy-2-nitrobenzoate N2 Dissolve in minimal hot EtOAc (60°C) N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 N4 Titrate with hot n-hexane to cloud point N3->N4 N5 Add drops of EtOAc until clear N4->N5 N6 Cool slowly to Room Temperature N5->N6 N7 Phase Check N6->N7 N8 Oiling Out (Liquid droplets) N7->N8 Liquid Phase N10 Crystal Nucleation N7->N10 Solid Phase N9 Reheat, add EtOAc, cool slower N8->N9 N9->N6 N11 Ice bath (4°C) & Vacuum Filtration N10->N11

Experimental workflow for the anti-solvent recrystallization of Methyl 5-hydroxy-2-nitrobenzoate.

Step-by-Step Methodology: EtOAc/n-Hexane System
  • Step 1: Primary Dissolution. Place the crude solid in a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to 60°C while stirring. Causality: EtOAc disrupts the intermolecular hydrogen bonds of the crude solid. Using a minimal volume ensures the solution operates near its saturation limit.

  • Step 2: Hot Filtration. Rapidly filter the hot solution through a pre-warmed fluted filter paper. Causality: This removes the ~18.5% of insoluble polymeric byproducts formed during nitration[1]. Pre-warming the funnel prevents premature crystallization.

  • Step 3: Anti-Solvent Titration. Return the filtrate to the heat source. Add hot n-hexane dropwise until a faint, persistent cloudiness (turbidity) is observed. Causality: n-Hexane lowers the dielectric constant of the medium. The cloud point physically maps the exact boundary of the metastable zone.

  • Step 4: Self-Validation Check. Add exactly 1 to 3 drops of hot EtOAc until the solution just clears. Validation: If the solution clears immediately, you have perfectly calibrated the saturation point at the boiling temperature. If it requires more than 1 mL, you have over-diluted the system and must boil off excess solvent.

  • Step 5: Thermodynamic Cooling. Remove the flask from the heat. Allow it to cool undisturbed to room temperature over 45 minutes, followed by 20 minutes in an ice bath (4°C). Causality: Slow cooling allows the molecules to overcome the entropic penalty of organizing into a crystal lattice, favoring purity over rapid, defect-ridden precipitation[4].

  • Step 6: Isolation. Collect the crystals via vacuum filtration and wash with ice-cold n-hexane to remove residual mother liquor.

Part 3: Troubleshooting & FAQs

Q1: My solution is forming a separate liquid layer at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation[4]. It occurs when the solute's concentration exceeds its solubility at a temperature above its depressed melting point.

  • Causality: Impurities from the nitration step significantly lower the melting point of your crude mixture. When you cool the flask too rapidly, high supersaturation forces the compound to separate out as an impure liquid droplet rather than an ordered crystal lattice[5]. Furthermore, impurities often dissolve better in these liquid droplets than in the bulk solvent, ruining your purity[4].

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of the primary solvent (EtOAc) to decrease the solute concentration. This ensures the saturation temperature drops below the melting point of the solute. Cool at a highly controlled, slower rate to thermodynamically favor crystal nucleation[5].

Q2: I am trying to separate Methyl 5-hydroxy-2-nitrobenzoate from its regioisomers (e.g., the 3-hydroxy-2-nitro isomer). Will this recrystallization work? A2: Direct recrystallization can enrich the target para-nitro isomer, but co-crystallization is a major risk if the crude mixture is heavily contaminated.

  • Causality: Nitration of methyl 3-hydroxybenzoate yields multiple regioisomers with very similar solubility profiles and hydrogen-bonding capabilities[1]. Because their crystal lattice energies are similar, they can easily become incorporated into each other's growing crystal structures.

  • Resolution: If your crude contains >10% of the ortho-nitro isomer, perform a preliminary silica gel plug filtration or short column chromatography (using Petroleum Ether : EtOAc) before attempting recrystallization[2]. If proceeding directly to crystallization, strictly control the n-hexane addition; isolate the first crop of crystals immediately upon formation and verify purity via HPLC or ¹H-NMR.

Q3: Can I use a Methanol/Water solvent system instead of EtOAc/n-Hexane? A3: While Methanol is a viable solvent for related nitrobenzoates[3], using a Methanol/Water system under thermal stress introduces a severe risk of ester hydrolysis.

  • Causality: The methyl ester group is highly susceptible to nucleophilic attack by water or transesterification by methanol if trace acids (e.g., residual sulfuric acid from the nitration step) are present in the crude mixture[2].

  • Resolution: If you must use MeOH/H₂O, ensure the crude product is thoroughly neutralized (washed with saturated NaHCO₃ and brine) prior to crystallization. The EtOAc/n-hexane aprotic system is strongly preferred as it bypasses this degradation pathway entirely.

Q4: I am getting a very poor yield after vacuum filtration. Where is my compound? A4: The compound is likely still dissolved in the mother liquor due to an overly high ratio of EtOAc to n-hexane, or insufficient cooling time.

  • Causality: Methyl 5-hydroxy-2-nitrobenzoate has strong hydrogen-bond donating and accepting capabilities, making it highly soluble in EtOAc. If the solvent mixture is too rich in EtOAc, the metastable zone is too wide, preventing precipitation[5].

  • Resolution: Transfer the filtrate to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process to obtain a second crop. Next time, increase the proportion of the anti-solvent (n-hexane) during the hot addition phase until the cloud point is distinctly reached.

References
  • Title: 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out") | Source: Chemistry LibreTexts | URL: 4

  • Title: Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation | Source: Benchchem | URL: 5

  • Title: Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC | Source: National Institutes of Health (PMC) | URL: 2

  • Title: METHYL 2-HYDROXY-3-NITROBENZOATE Properties and Solubility | Source: ChemicalBook | URL: 3

  • Title: DE19723214A1 - Preparation of 4-nitrophenol derivative pharmaceutical intermediates | Source: Google Patents | URL: 1

Sources

Technical Support Center: Purification of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS 59216-77-2 Compound: Methyl 5-hydroxy-2-nitrobenzoate Molecular Formula: C₈H₇NO₅ Molecular Weight: 197.14 g/mol [1]

Diagnostic Matrix: Identify Your Impurity

Before proceeding, match your experimental observation to the likely impurity profile.

SymptomLikely ImpurityRoot CauseRecommended Protocol
High Acid Value / Low pH 5-Hydroxy-2-nitrobenzoic acidIncomplete esterification or hydrolysis during workup.Protocol A: pH-Controlled Wash
Extra Peaks in NMR (Aromatic Region) Regioisomers (e.g., 4-nitro or 6-nitro isomers)Non-selective nitration of methyl 3-hydroxybenzoate.Protocol B: Fractional Recrystallization
Dark Brown/Black Color Oxidation byproducts / TarsThermal decomposition or oxidation of phenolic moiety.Protocol C: Carbon Treatment
Oily/Gummy Solid Solvent inclusions or mixed isomersImpurities depressing the melting point (eutectic formation).Protocol B (Slow cooling)

Troubleshooting Guides & Protocols

Protocol A: The "Acid-Free" Wash (Chemo-Selective Extraction)

Issue: Presence of unreacted carboxylic acid precursor. Technical Challenge: The product contains a phenolic hydroxyl group para to a nitro group. This electron-withdrawing environment significantly increases the acidity of the phenol (predicted pKa ~6.0–7.0) .[2] Using strong bases (NaOH) or even saturated Sodium Bicarbonate (pH ~8.5) risks deprotonating your product and losing it to the aqueous layer.

Solution: Use a buffered wash or dilute base with strict pH monitoring.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc). Avoid halogenated solvents if possible to prevent emulsion formation with tars.

  • The Wash:

    • Standard Method: Wash with 5% Sodium Bicarbonate (NaHCO₃) . Crucial: Perform this quickly and keep the mixture cold (0–5°C) to minimize product deprotonation.

    • Precision Method (Recommended): Wash with a Phosphate Buffer (pH 5.5–6.0) . At this pH, the carboxylic acid impurity (pKa ~3) is ionized and extracted, while the phenolic product (pKa ~6+) remains protonated in the organic layer.

  • Recovery: Separate layers immediately. Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Fractional Recrystallization (Isomer Removal)

Issue: Removal of regioisomers (4-nitro/6-nitro) formed during nitration. Logic: Nitro-phenolic esters often exhibit sharp solubility differentials in alcohol/water mixtures based on the symmetry of the nitro group placement.

Step-by-Step:

  • Solvent Choice: Methanol/Water (MeOH:H₂O) is the gold standard for this substrate.

  • Dissolution: Suspend crude solid in minimal MeOH. Heat to reflux until dissolved.

  • Precipitation:

    • Remove from heat.[3][4]

    • Add hot water dropwise until persistent turbidity is just observed.

    • Add a few drops of MeOH to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps isomers.

  • Harvest: Filter the yellow needles. Wash with cold 1:1 MeOH:Water.

Protocol C: Decolorization (Tar Removal)

Issue: Dark oxidation products common in nitro-aromatic chemistry.

  • Dissolve crude in boiling Methanol .

  • Add Activated Charcoal (5-10 wt% of crude mass).

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Note: If the funnel is cold, the product will crystallize in the filter, causing yield loss.

Visual Workflows

Workflow 1: Purification Logic Tree

Use this decision tree to determine the order of operations.

PurificationLogic Start Crude Methyl 5-hydroxy-2-nitrobenzoate CheckColor Is the solid dark brown/black? Start->CheckColor CarbonTreat Perform Activated Carbon Treatment (Hot MeOH Filtration) CheckColor->CarbonTreat Yes CheckAcid Is Acid Value > 1.0% (or Precursor present)? CheckColor->CheckAcid No CarbonTreat->CheckAcid BufferWash Wash with Phosphate Buffer (pH 6.0) OR Cold Dilute NaHCO3 CheckAcid->BufferWash Yes CheckIsomer Are Regioisomers present? CheckAcid->CheckIsomer No BufferWash->CheckIsomer Recryst Recrystallization (MeOH / Water) CheckIsomer->Recryst Yes Final Pure Product (Yellow Needles) CheckIsomer->Final No Recryst->Final

Caption: Logical flow for sequential removal of tars, acids, and isomers.

Workflow 2: The pH-Controlled Extraction

Visualizing the chemo-selective separation of the acid impurity from the phenolic product.

Extraction Organic Organic Layer (EtOAc) Contains: Product (Phenol form) Interface Interface pH Control is Critical Organic->Interface pKa ~6.5 (Retained) Aqueous Aqueous Layer (Buffer pH 6) Contains: Impurity (Carboxylate) Interface->Aqueous pKa ~3.0 (Extracted)

Caption: At pH 6.0, the carboxylic acid impurity ionizes into the water, while the phenolic product remains organic.

Frequently Asked Questions (FAQ)

Q1: My product turned red during the Bicarbonate wash. What happened? A: You likely formed the phenolate salt . The nitro group at the ortho position (relative to the ester) and para (relative to the phenol) creates a "push-pull" electronic system, making the phenol more acidic and the phenolate highly colored (often deep red/orange).

  • Fix: Acidify the aqueous layer immediately with 1N HCl. The color should revert to yellow, and the product will precipitate or can be extracted back into EtOAc.

Q2: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary if recrystallization is optimized. If you must use a column:

  • Stationary Phase: Silica Gel (Acid-washed is better to prevent streaking of phenolic compounds).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Note: The product will likely streak due to the phenolic -OH. Adding 1% Acetic Acid to the eluent can sharpen the peaks.

Q3: Why is the melting point lower than the literature value (72-74°C)? A: This is a classic sign of regioisomer contamination . The 3-hydroxy-2-nitro or 3-hydroxy-4-nitro isomers form eutectic mixtures that depress the melting point. Do not rely on drying alone; perform the Methanol/Water recrystallization described in Protocol B.

Q4: Is this compound light-sensitive? A: Yes. Nitro-aromatics, especially those with phenolic groups, are prone to photo-oxidation. Store the purified solid in amber vials under inert atmosphere (Nitrogen/Argon) at 2-8°C.

References

  • PubChem. (2025).[1] Methyl 5-hydroxy-2-nitrobenzoate (Compound).[1][2] National Library of Medicine. [Link][2]

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate to Methyl m-nitrobenzoate (Analogous Procedure). Org. Synth. 1928, 8, 76. [Link]

  • EPA. (2025). Methyl 3-hydroxy-2-nitrobenzoate Properties (Isomer Data for Solubility Comparison). CompTox Chemicals Dashboard.[5] [Link]

Sources

Improving the regioselectivity of nitration for Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the regioselective nitration of Methyl 5-hydroxy-2-nitrobenzoate.

Executive Summary & The "Regioselectivity Paradox"

You are likely attempting to synthesize Methyl 5-hydroxy-2-nitrobenzoate (a key intermediate for Eltrombopag/Promacta) via the direct nitration of Methyl 3-hydroxybenzoate .

The Problem: The reaction yields a frustrating mixture of isomers.

  • Target (Path B): Nitration at C6 (Para to -OH).

  • Major Impurity (Path A): Nitration at C4 (Ortho to -OH).

  • Minor Impurity (Path C): Nitration at C2 (Ortho to -OH, Ortho to -COOMe).

The Challenge: The hydroxyl group (-OH) is a strong activator and directs ortho/para.[1] The ester group (-COOMe) is a deactivator and directs meta.

  • At C4 (Impurity): The position is ortho to the activator (-OH) and para to the deactivator (-COOMe).

  • At C6 (Target): The position is para to the activator (-OH) and ortho to the deactivator (-COOMe).

Electronic effects often favor the C4 position (the impurity), leading to a ~40:60 or 50:50 ratio in standard mixed-acid conditions. This guide focuses on tipping this balance and, critically, separating the isomers based on their hydrogen-bonding properties.

Reaction Pathway & Mechanism[2][3]

The following diagram illustrates the competition between the kinetic "Ortho" attack (leading to the impurity) and the thermodynamic "Para" attack (leading to your target).

NitrationPathways Start Methyl 3-hydroxybenzoate (Starting Material) TS_Ortho Transition State A (Ortho-Attack) Start->TS_Ortho HNO3/H2SO4 Kinetic Control TS_Para Transition State B (Para-Attack) Start->TS_Para Steric/Solvent Control Minor Methyl 3-hydroxy-2-nitrobenzoate (Minor Byproduct) Start->Minor Steric Hindrance Impurity Methyl 3-hydroxy-4-nitrobenzoate (MAJOR IMPURITY) Intramolecular H-Bonding TS_Ortho->Impurity Fast Formation Target Methyl 5-hydroxy-2-nitrobenzoate (TARGET PRODUCT) Intermolecular H-Bonding TS_Para->Target Desired Path

Caption: Competitive nitration pathways. The major impurity forms via ortho-attack (C4), stabilized by an intramolecular hydrogen bond.

Troubleshooting Guide: Diagnosis & Solutions

Issue 1: "I am getting a 50/50 mixture of the 4-nitro and 6-nitro isomers."

Diagnosis: This is the standard outcome for mixed-acid nitration (HNO₃/H₂SO₄) because the activation energy difference between C4 and C6 is negligible under uncontrolled conditions. Solution:

  • Lower the Temperature: Perform the addition at -10°C to -5°C . Lower temperatures generally favor the para product (C6) by suppressing the higher-energy transition state required for the sterically crowded ortho positions, although for phenols, ortho is often kinetically fast.

  • Change the Nitrating Agent: Avoid "Menke conditions" (Cu(NO₃)₂ / Ac₂O). While Menke nitration is regioselective, it is ortho-selective (favors C2/C4), which increases your impurity profile.

  • Switch Solvent: Use Acetic Acid as the solvent with fuming HNO₃. The bulky solvation of the phenol in acetic acid can sterically shield the ortho positions (C2/C4), slightly favoring the para (C6) attack.

Issue 2: "The product is an oil or a sticky solid that won't crystallize."

Diagnosis: You likely have the 4-nitro impurity preventing the crystal lattice formation of your target. The 4-nitro isomer forms a strong intramolecular hydrogen bond (between the OH and the adjacent NO₂), making it more soluble in organic solvents and lowering its melting point. Solution:

  • Steam Distillation: The 4-nitro isomer (impurity) is steam-volatile due to the intramolecular H-bond (chelation). The target (6-nitro) is not. Steam distill the crude mixture; the impurity will come over, leaving the pure target in the pot.

  • Recrystallization: Recrystallize from Methanol/Water . The target (6-nitro) has intermolecular H-bonds, making it less soluble and higher melting. It will precipitate first.

Issue 3: "Yield is low due to over-nitration."[1]

Diagnosis: The phenol ring is highly activated. Even with the ester deactivator, dinitration occurs if the temperature spikes. Solution:

  • Stoichiometry: Use exactly 1.05 equivalents of HNO₃.

  • Quenching: Quench immediately onto crushed ice once the starting material is consumed (monitor via TLC/HPLC). Do not let it stir "overnight."

Optimized Experimental Protocol

This protocol prioritizes selectivity and purification over raw conversion.

Phase 1: Regioselective Nitration
  • Preparation: Dissolve Methyl 3-hydroxybenzoate (10.0 g) in Glacial Acetic Acid (50 mL) . Cool the solution to 0°C in an ice-salt bath.

  • Nitrating Mix: In a separate flask, mix Fuming Nitric Acid (1.05 eq) with Acetic Acid (10 mL) .

  • Addition: Add the nitrating mixture dropwise over 45 minutes. Crucial: Maintain internal temperature < 5°C .

    • Why? Slow addition prevents local hotspots that favor the kinetic ortho impurity (C4).

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC.

  • Quench: Pour the mixture onto 200 g of crushed ice . Stir vigorously. A yellow precipitate (mixture of isomers) will form. Filter and wash with cold water.[1][2][3][4]

Phase 2: Purification (The "Secret Sauce")

The crude solid contains ~40% Target (6-nitro) and ~50% Impurity (4-nitro).

Method A: Column Chromatography (High Purity)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Order of Elution:

    • Impurity (Methyl 3-hydroxy-4-nitrobenzoate): Elutes first. (Less polar due to intramolecular H-bond).

    • Target (Methyl 5-hydroxy-2-nitrobenzoate): Elutes second. (More polar due to exposed -OH).

Method B: Recrystallization (Scalable)

  • Dissolve the crude solid in minimum boiling Methanol .

  • Add hot Water until slight turbidity appears.

  • Cool slowly to room temperature, then to 4°C.

  • The Target Isomer (Methyl 5-hydroxy-2-nitrobenzoate) crystallizes out as light yellow needles. The impurity remains in the mother liquor.

Comparative Data: Isomer Properties

FeatureTarget (Methyl 5-hydroxy-2-nitrobenzoate)Impurity (Methyl 3-hydroxy-4-nitrobenzoate)
Nitration Position C6 (Para to OH)C4 (Ortho to OH)
H-Bonding Inter molecular (High MP, Polar)Intra molecular (Low MP, Non-polar)
TLC (Hex/EtOAc 3:1) Lower Rf (More Polar)Higher Rf (Less Polar)
Solubility (MeOH) ModerateHigh
Steam Volatility NoYes

Frequently Asked Questions (FAQs)

Q: Can I use the "Menke" nitration (Copper Nitrate/Acetic Anhydride) to improve yield? A: No. Menke conditions are highly ortho-selective for phenols. Using this method would drastically increase the formation of the C2 and C4 isomers (impurities) and decrease your desired C6 (para) product.

Q: Why does the literature sometimes suggest nitrating 3-chlorobenzoic acid instead? A: This is an "Indirect Route" often used in industrial manufacturing (e.g., for Eltrombopag).

  • Pathway: 3-Chlorobenzoic acid → Nitration (Directs ortho to Cl, para to COOH) → Hydrolysis of Cl to OH.

  • Benefit: The chloro group directs differently than the hydroxyl group, often yielding higher regioselectivity for the 6-position. If you are stuck with low yields, consider switching to this precursor.

Q: My product has a melting point of ~70-72°C. Is this correct? A: Likely No . The target (Methyl 5-hydroxy-2-nitrobenzoate) typically melts higher (~95-100°C range, solvent dependent). A MP of ~70°C suggests you have isolated the 4-nitro impurity or a eutectic mixture. Check NMR:

  • Target (6-nitro): Two aromatic singlets (or meta-coupled doublets) representing H3 and H4.

  • Impurity (4-nitro): Two aromatic doublets (ortho-coupled) representing H5 and H6.

References

  • Mechanism of Nitration: Estebes, P. M., et al. (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution." PMC.

  • Synthesis of Eltrombopag Intermediates: "Process for the preparation of Eltrombopag and its intermediates." Google Patents.

  • Purification of Nitrobenzoates: "Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid." BenchChem Technical Support.

  • Nitration of Methyl Benzoate (General): "Nitration of Methyl Benzoate Experiment." PraxiLabs.

Sources

Technical Support Center: Hydrolysis of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYD-MHNB-001 Subject: Troubleshooting low conversion, impurities, and isolation issues in sterically hindered nitro-ester hydrolysis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Push-Pull" Challenge

You are likely encountering difficulties because Methyl 5-hydroxy-2-nitrobenzoate presents a unique "push-pull" chemical conflict that standard hydrolysis protocols fail to address.

  • The "Push" (Deactivation): Under basic hydrolysis conditions, the 5-hydroxyl group deprotonates first (

    
    ), forming a phenoxide anion .[1][2] This anionic species is strongly electron-donating via resonance, which increases electron density on the ring and deactivates the ester carbonyl carbon toward nucleophilic attack by hydroxide [1].
    
  • The "Block" (Sterics): The 2-nitro group is ortho to the ester.[1] While electronically withdrawing (which usually aids hydrolysis), its steric bulk physically blocks the trajectory of the incoming nucleophile and destabilizes the tetrahedral intermediate [2].

This guide addresses the three most common failure modes: Reaction Stalling , Dark Impurity Formation , and Isolation Yield Loss .[1]

Module 1: Diagnostic & Troubleshooting
Issue 1: The reaction stalls at 50-60% conversion.

Symptom: TLC or HPLC shows starting material remaining even after 24 hours at reflux. Adding more NaOH doesn't help.[1][3]

Potential CauseThe MechanismThe Fix
Insolubility of the Intermediate The starting ester is organic-soluble.[1][2] The mono-anion (phenoxide) precipitates out of organic solvents, while the dianion (carboxylate + phenoxide) is water-soluble.[2] If you use a biphasic system (e.g., DCM/Water) or pure methanol, the intermediate may precipitate and stop reacting.Switch to Homogeneous Solvent System. Use THF:Water (3:1) or Dioxane:Water .[1][2] These solvents solubilize both the organic ester and the ionic intermediates, allowing the reaction to proceed.
Cation Coordination Sodium (

) or Potassium (

) ions can coordinate tightly with the phenoxide/nitro/ester cluster, "locking" the conformation and hindering attack.
Use Lithium Hydroxide (LiOH). Lithium is a harder Lewis acid and less likely to form tight ion pairs that block the carbonyl.[1] It also has higher solubility in THF [3].[1][2]
Electronic Deactivation The phenoxide anion deactivates the ring.Increase Temperature (Carefully). If at 25°C, move to 50-60°C. Warning: Do not exceed 80°C (see Module 2).
Issue 2: The reaction mixture turns deep red/black (Tarring).

Symptom: The solution darkens rapidly. Yield is low due to "tar" formation.[1]

  • Diagnosis: You are seeing oxidative degradation or Meisenheimer Complex formation.[1][2]

  • The Science: Nitro-aromatics, especially electron-rich ones (like nitrophenols), are prone to oxidation in base.[1][2] Furthermore, hydroxide can attack the aromatic ring itself (Nucleophilic Aromatic Substitution -

    
    ) rather than the ester, displacing the nitro group or forming colored complexes [4].
    

Corrective Actions:

  • Degas Solvents: Sparge your water and THF with Nitrogen or Argon for 15 minutes before mixing.[1][2]

  • Inert Atmosphere: Run the reaction strictly under

    
     or 
    
    
    
    balloon/manifold.
  • Temperature Control: Do not reflux aggressively. Maintain

    
    .[1][2]
    
Issue 3: Low yield upon acidification (The "Missing Product").

Symptom: Reaction went to completion (by HPLC), but after adding acid, little precipitate forms, or the yield is <40%.

  • Diagnosis: Incomplete precipitation or Amphoteric trapping.[1][2]

  • The Science: The product, 5-hydroxy-2-nitrobenzoic acid, has a

    
     of approx 2.0-2.5 (COOH) and 8.5 (OH).[1][2] If you only acidify to pH 4-5, the molecule remains as a mono-anion (carboxylate) or zwitterion and stays in the water phase.[2]
    

Corrective Actions:

  • Target pH: You must acidify to pH

    
     1.0  using 6N HCl.[1][2]
    
  • Salting Out: Add NaCl (brine) to the aqueous layer to decrease the solubility of the organic acid (Common Ion Effect).

  • Extraction Solvent: If precipitation doesn't occur, do not use Dichloromethane (DCM).[1][2] Nitro-benzoic acids are often poorly soluble in DCM.[1][2] Use Ethyl Acetate (EtOAc) or 2-MeTHF for extraction [5].[1][2]

Module 2: The Validated Protocol (LiOH/THF Method)

This protocol minimizes steric hindrance and prevents oxidative side reactions.[1]

Reagents:

  • Methyl 5-hydroxy-2-nitrobenzoate (1.0 equiv)[1][2]

  • LiOH

    
    H
    
    
    
    O (3.5 equiv) — Excess base is required to cover the phenol deprotonation and drive equilibrium.
  • THF (Tetrahydrofuran), HPLC grade[1]

  • Deionized Water[1][2][4]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the starting ester in THF (

    
     concentration).
    
  • Base Addition: Dissolve LiOH

    
    H
    
    
    
    O in Water (volume = 1/3 of THF volume). Add this solution dropwise to the THF mixture.
    • Observation: The solution will likely turn yellow/orange immediately (formation of phenoxide).

  • Reaction: Heat the mixture to 55°C (oil bath temperature). Stir vigorously.

    • Monitor: Check HPLC at 4 hours.[1] If conversion is <80%, continue to 12 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2][5]

    • Concentrate: Remove the bulk of THF under reduced pressure (Rotavap). Do not distill to dryness; leave a concentrated aqueous slurry.

    • Wash: Dilute with water.[1][2] Wash once with a small amount of MTBE or EtOAc to remove unreacted ester (if any).[1] Discard the organic wash.

    • Acidify: Cool the aqueous layer to 0°C. Slowly add 6N HCl dropwise with stirring until pH reaches 1.0.

    • Isolate: The product should precipitate as a light yellow solid.[1] Filter, wash with cold water, and dry under vacuum at 45°C.[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the logic behind the protocol choices.

HydrolysisPathways Start Methyl 5-hydroxy-2-nitrobenzoate Base Add Base (OH-) Start->Base Phenoxide Intermediate A: Phenoxide Anion (Deactivated Ring) Base->Phenoxide Fast (Deprotonation) Path_Heat Apply Heat (55°C) + Solvation (THF) Phenoxide->Path_Heat Path_Oxidation Oxygen Exposure High Temp (>80°C) Phenoxide->Path_Oxidation Product_Salt Intermediate B: Dianion (Carboxylate) Path_Heat->Product_Salt Hydrolysis (Slow but Clean) Impurity Dark Tar/Oxidation Products (Irreversible) Path_Oxidation->Impurity Side Reaction Acidification Acidify to pH 1.0 Product_Salt->Acidification FinalProduct Product: 5-hydroxy-2-nitrobenzoic acid Acidification->FinalProduct Precipitation

Figure 1: Reaction logic flow.[1][2] Note that the Phenoxide intermediate (Red) is the pivot point where the reaction can either proceed to product (Green) or degrade (Black) depending on temperature and atmosphere.

References
  • Electronic Effects in Hydrolysis: Hine, J. (1962).[1][2] Physical Organic Chemistry. McGraw-Hill.[1][2] (Discussion on substituent effects on ester hydrolysis rates).

  • Ortho-Effect & Steric Hindrance: Sotomayor, N., & Lete, E. (2009).[1][2] Current Organic Chemistry. "Steric and Electronic Effects in the Hydrolysis of Ortho-Substituted Benzoates."

  • Lithium Hydroxide Solubility & Reactivity: Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for hydrolysis conditions compatible with sensitive groups).

  • Nitro-Group Side Reactions (

    
    ): 
    Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1][2] [1][2]
    
  • Synthesis Verification (Analogous Protocols): ChemicalBook. (2024). Synthesis of 5-Hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid.

Sources

Technical Support Center: Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Over-Nitration and Other Side Reactions

Welcome to the technical support center for the synthesis of methyl 5-hydroxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, with a primary focus on preventing over-nitration and the formation of unwanted byproducts.

Understanding the Reaction: A Balancing Act

The nitration of methyl 5-hydroxybenzoate is a nuanced process. The starting material possesses two key functional groups that influence the regioselectivity of the reaction:

  • Hydroxyl Group (-OH): An activating, ortho-, para- directing group.[1][2] The lone pairs on the oxygen atom increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2]

  • Methyl Ester Group (-COOCH₃): A deactivating, meta- directing group.[3][4] This group withdraws electron density from the ring, making it less reactive.

The desired product, methyl 5-hydroxy-2-nitrobenzoate, results from nitration at the ortho position relative to the strongly activating hydroxyl group. However, the activating nature of the hydroxyl group also makes the ring highly susceptible to further nitration, leading to the formation of dinitro- and other unwanted byproducts.[4]

The key to a successful synthesis lies in carefully controlling the reaction conditions to favor mono-nitration at the desired position while minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction is producing a significant amount of a dark, tarry substance and very little of the desired product. What is happening?

A: The formation of dark, tarry materials is a strong indication of oxidation of the phenol group.[5] Phenols are easily oxidized, and the nitric acid in the nitrating mixture is a potent oxidizing agent.[1] This issue is often exacerbated by elevated temperatures.

Solutions:

  • Strict Temperature Control: The nitration of phenols is a highly exothermic reaction.[6][7] It is crucial to maintain a low and consistent temperature throughout the addition of the nitrating agent. An ice bath or a cryostat is essential. Aim for a temperature range of 0-5 °C.[8]

  • Slow, Dropwise Addition: Add the nitrating mixture very slowly to the solution of methyl 5-hydroxybenzoate. This allows for better heat dissipation and prevents localized temperature spikes that can lead to oxidation and runaway reactions.[8][9]

  • Efficient Stirring: Vigorous stirring ensures that the nitrating agent is dispersed quickly and evenly, preventing localized high concentrations that can promote side reactions.

Q2: I'm observing the formation of multiple products on my TLC plate, and I suspect over-nitration. How can I prevent the formation of dinitro- byproducts?

A: Over-nitration, the addition of more than one nitro group, is a common problem due to the activating nature of the hydroxyl group.[4] The initial mono-nitrated product is still activated enough to undergo a second nitration, especially under harsh conditions.

Solutions:

  • Control Stoichiometry: Use a carefully measured, near-stoichiometric amount of the nitrating agent. An excess of nitric acid will significantly increase the likelihood of over-nitration.

  • Temperature Management: As with preventing oxidation, maintaining a low temperature (0-5 °C) is critical.[10] Higher temperatures increase the reaction rate and the probability of multiple nitrations.[7]

  • Choice of Nitrating Agent: For highly activated systems like phenols, using a milder nitrating agent can be beneficial. While the classic mixture of concentrated nitric and sulfuric acids is common, consider exploring alternatives if over-nitration persists.[11]

Experimental Protocol: A Validated Approach to Minimize Byproducts

This protocol is designed to favor the formation of methyl 5-hydroxy-2-nitrobenzoate while minimizing over-nitration and oxidation.

Materials:

  • Methyl 5-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric equivalent of concentrated nitric acid to a measured amount of concentrated sulfuric acid, while cooling in an ice bath.[12] The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the reactive nitronium ion (NO₂⁺).[13][14][15][16]

  • Dissolution of Starting Material: In a main reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl 5-hydroxybenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

  • Controlled Addition: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 5-hydroxybenzoate. Meticulously maintain the reaction temperature between 0-5 °C throughout the addition.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a designated period (e.g., 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion to the desired product and to avoid the formation of byproducts over extended reaction times.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The primary methods for purification are recrystallization and column chromatography.[17] For this product, recrystallization from methanol is often effective.

Frequently Asked Questions (FAQs)

Q: Why is sulfuric acid necessary in this reaction?

A: Sulfuric acid plays a crucial dual role. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the actual nitrating species.[14][15][16] Additionally, it acts as a dehydrating agent, removing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[13]

Q: What is the expected regioselectivity, and why?

A: The hydroxyl group is a powerful ortho-, para- director. The methyl ester group is a meta- director. In this case, the activating hydroxyl group dictates the position of nitration. The nitro group will preferentially add to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent methyl ester group, and the electronic directing effects, the primary product is the 2-nitro isomer.

Q: How can I effectively separate the desired product from any dinitro- byproducts?

A: If over-nitration does occur, separation can be challenging due to the similar properties of the mono- and dinitro- compounds.

  • Column Chromatography: This is often the most effective method for separating isomers and compounds with different polarities.[17] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Fractional Crystallization: This technique can sometimes be used if the solubilities of the desired product and the byproducts in a particular solvent are significantly different.[17] This may require some experimentation to find the optimal solvent system.

Q: Are there any alternative, milder nitrating agents I could use?

A: Yes, for sensitive substrates prone to oxidation and over-nitration, milder conditions can be employed. For example, using sodium nitrate in the presence of an acidic catalyst like wet silica gel can be a gentler approach.[11] Another method involves the use of copper(II) nitrate in a suitable solvent.[18]

Data Presentation
ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes oxidation and over-nitration.[10]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficient generation of the nitronium ion.[13][14]
Stoichiometry Near 1:1 (Substrate:HNO₃)Reduces the likelihood of over-nitration.
Addition Rate Slow, dropwiseAllows for effective heat dissipation.[8][9]
Stirring VigorousEnsures homogeneous reaction mixture.
Visualizing the Process
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C C Slow, Dropwise Addition of Nitrating Mixture to Substrate Maintain 0-5 °C A->C B Dissolve Methyl 5-hydroxybenzoate in H₂SO₄ Cool to 0-5 °C B->C D Stir at 0-5 °C Monitor by TLC C->D E Quench on Ice D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Methanol G->H

Caption: Workflow for the synthesis of methyl 5-hydroxy-2-nitrobenzoate.

Troubleshooting Logic

G Start Problem Observed Tarry Dark, Tarry Byproducts Start->Tarry Multi Multiple Spots on TLC (Suspected Over-nitration) Start->Multi Temp Temperature Too High? Tarry->Temp Primary Cause: Oxidation Addition Addition Rate Too Fast? Tarry->Addition Multi->Temp Primary Cause: Over-nitration Multi->Addition Stoich Excess Nitrating Agent? Multi->Stoich Sol_Temp Solution: Strictly maintain 0-5 °C Temp->Sol_Temp Sol_Add Solution: Slow, dropwise addition Addition->Sol_Add Sol_Stoich Solution: Use stoichiometric amount of HNO₃ Stoich->Sol_Stoich

Caption: Troubleshooting guide for common synthesis issues.

References
  • Oreate AI Blog. (2026, January 15).
  • Quora. (2018, March 1).
  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • ECHEMI.
  • PrepChem.com.
  • Benchchem.
  • Chemistry LibreTexts. (2023, January 22).
  • Google Patents.
  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing.
  • IEEE Xplore. (2022, February 3).
  • Vedantu.
  • ChemicalBook. 5-Hydroxy-2-nitrobenzoic acid synthesis.
  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Unknown Source.
  • Unknown Source.
  • Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • PrepChem.com. Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid.
  • Cardiff University. (2023, May 19).
  • PraxiLabs.
  • OUCI.
  • Benchchem.
  • Benchchem. Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • European Journal of Chemistry. (2023, March 31).
  • WebAssign.
  • Unknown Source.
  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • Unknown Source.
  • Chemistry Stack Exchange. (2024, July 7).
  • Khan Academy. (2022, November 29).
  • Chemguide. ring reactions of phenol.
  • Unknown Source.
  • PubChem - NIH.
  • Google Patents.
  • PMC - NIH. Nitration Of Phenols Under Mild And Heterogeneous Conditions.
  • YouTube. (2022, January 26).
  • YouTube. (2016, January 30). Aromatic 3a.
  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid.
  • RSC Education. (2016, October 15).
  • Unknown Source.

Sources

Technical Support Center: Solvent Effects in the Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of Methyl 5-hydroxy-2-nitrobenzoate , a critical intermediate in the synthesis of trkA receptor inhibitors and other active pharmaceutical ingredients (APIs).

Depending on your starting materials, this synthesis typically follows one of two primary pathways. In both routes, the thermodynamic and kinetic success of the reaction is inextricably linked to solvent selection .

Part 1: Knowledge Base & Mechanistic Causality

Pathway A: Fischer Esterification of 5-Hydroxy-2-nitrobenzoic acid

In this pathway, the solvent (Methanol) acts simultaneously as the reaction medium and the nucleophilic reactant. Because Fischer esterification is an equilibrium-driven process, the accumulation of water will stall the reaction. The causality of solvent choice here is governed by Le Chatelier’s Principle : an overwhelming excess of anhydrous solvent drives the equilibrium forward, while specialized co-solvents (like Toluene) can be introduced to break the azeotrope and mechanically remove water.

Pathway B: Regioselective Nitration of Methyl 3-hydroxybenzoate

Electrophilic aromatic substitution (nitration) of phenols is notoriously difficult to control. The phenolic -OH group strongly activates the ortho (C2, C4) and para (C6) positions. Nitration at the para position (C6) yields the target Methyl 5-hydroxy-2-nitrobenzoate (IUPAC numbering shifts to 1,2,5-locants).

  • The Causality of Solvent Polarity: Non-polar solvents like benzene leave the ortho positions exposed, resulting in poor regioselectivity and high yields of unwanted ortho-isomers. Conversely, using a polar aprotic solvent like Ethyl Acetate fundamentally alters the transition state. Ethyl acetate acts as a hydrogen-bond acceptor, strongly coordinating with the phenolic -OH. This solvation sphere creates immense steric bulk around the ortho positions, effectively shielding them and directing the nitronium ion (

    
    ) exclusively to the unhindered para position [1].
    

Part 2: Visualizing the Solvent-Directed Pathways

SolventEffects SM1 Pathway A: 5-Hydroxy-2-nitrobenzoic acid SolventA Solvent: Anhydrous MeOH / Toluene (Reactant & Azeotropic Co-solvent) SM1->SolventA Acid Catalyst (H2SO4) SM2 Pathway B: Methyl 3-hydroxybenzoate SolventB Solvent: Ethyl Acetate (H-Bond Acceptor / Steric Shield) SM2->SolventB Nitrating Mixture (HNO3 / H2SO4) Product Methyl 5-hydroxy-2-nitrobenzoate (Target Product) SolventA->Product Drives Equilibrium Forward Removes H2O SolventB->Product Blocks Ortho Positions High Para-Selectivity (93:7)

Fig 1: Solvent-directed synthetic pathways for Methyl 5-hydroxy-2-nitrobenzoate.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Esterification Yield Stalls (Pathway A)

Q: Why is my esterification yield stalling at 60% despite prolonged reflux (48+ hours)? A: Prolonged heating without water removal leads to a thermodynamic dead-end where the rate of esterification equals the rate of ester hydrolysis.

  • The Fix: Transition from a pure methanol solvent system to a binary Methanol/Toluene system. Attach a Dean-Stark apparatus. Toluene forms a minimum-boiling azeotrope with the byproduct water, pulling it out of the reaction matrix and shifting the equilibrium to >95% conversion.

FAQ 2: Poor Isomer Ratios During Nitration (Pathway B)

Q: I am getting a complex mixture of isomers during the nitration of methyl 3-hydroxybenzoate. How can I improve the yield of the 5-hydroxy-2-nitrobenzoate isomer? A: Your solvent is likely non-coordinating (e.g., DCM, Benzene, or Toluene). Switch your solvent to Ethyl Acetate . The carbonyl oxygen of ethyl acetate hydrogen-bonds with the starting material's hydroxyl group. This bulky solvent-solute complex sterically blocks the C2 and C4 (ortho) positions. As a result, the electrophile is forced to attack the C6 (para) position, yielding the target 5-hydroxy-2-nitrobenzoate with a para:ortho ratio of up to 93:7 [1].

FAQ 3: Product Degradation During Workup

Q: Why does my product turn black and degrade during the aqueous workup of the nitration reaction? A: Nitrophenols are highly sensitive to strong alkalis, which cause oxidative degradation and the formation of highly soluble, deeply colored phenoxide salts.

  • The Fix: Never use NaOH or KOH to neutralize the acid catalyst. Quench the reaction over crushed ice and neutralize strictly with cold, saturated aqueous

    
     to maintain a pH between 5.5 and 7.0.
    

Part 4: Quantitative Data & Solvent Matrices

Table 1: Solvent Effects on Regioselectivity in Pathway B (Nitration)

Solvent System Coordination Behavior Major Isomer Formed Para:Ortho Ratio Overall Yield
Benzene Non-polar, Non-coordinating Mixed Poor ~34%
Dichloromethane Polar, Non-coordinating Mixed 55:45 ~50%

| Ethyl Acetate | Polar Aprotic, H-bond Acceptor | Para (5-hydroxy-2-nitro) | 93:7 | >80% |

Table 2: Troubleshooting Matrix for Pathway A (Esterification)

Symptom Mechanistic Root Cause Corrective Action

| Incomplete conversion (<70%) | Equilibrium stall due to


 accumulation. | Introduce Toluene co-solvent; use Dean-Stark trap. |
| Product loss in aqueous phase | Over-alkalization forming phenoxide salts. | Quench with cold 

(Max pH 7.0). | | Formation of methyl ethers | Over-alkylation (if using MeI/Base alternatives). | Strictly adhere to Fischer conditions (

). |

Part 5: Self-Validating Experimental Protocols

Protocol A: Azeotropic Fischer Esterification

This protocol is self-validating through volumetrics: the reaction is deemed complete when the theoretical volume of water (18 mL per mole of starting material) is collected in the Dean-Stark trap, confirming full conversion without relying solely on chromatography.

  • Charge Reactor: To a dry round-bottom flask, add 5-hydroxy-2-nitrobenzoic acid (1.0 eq), anhydrous Methanol (10 volumes), and Toluene (3 volumes).

  • Catalysis: Slowly add a catalytic amount of concentrated

    
     (0.1 eq) dropwise under continuous stirring.
    
  • Azeotropic Reflux: Attach a Dean-Stark trap filled with Toluene and a reflux condenser. Heat the mixture to 65–70 °C.

  • Validation: Monitor the water collection in the trap. Reflux until water evolution ceases (typically 12–18 hours).

  • Workup: Cool to room temperature. Concentrate under vacuum to remove excess methanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous

    
     until the aqueous phase pH is exactly 7.0.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the pure methyl ester.
    
Protocol B: Regioselective Nitration in Ethyl Acetate

This protocol is self-validating via HPLC integration: the reaction is considered successful when the peak area ratio of the para-isomer to the ortho-isomer strictly exceeds 90:10.

  • Solvation: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in Ethyl Acetate (8 volumes) in a jacketed reactor.

  • Thermal Control: Chill the solution to 0–5 °C under a nitrogen atmosphere. Critical: Do not allow the temperature to drop below 0 °C, as the solvent-solute hydrogen bonding network may precipitate.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated

    
     (1.05 eq) and concentrated 
    
    
    
    (1.2 eq).
  • Addition: Add the nitrating mixture dropwise to the ester solution. Maintain the internal reactor temperature strictly below 10 °C to prevent oxidative cleavage.

  • Reaction: Stir for 2.5 hours at 5 °C.

  • Quench & Extraction: Quench the reaction by pouring the mixture over vigorously stirred crushed ice. Separate the Ethyl Acetate layer. Extract the aqueous layer once more with fresh Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from a Methanol/Water gradient to isolate the pure Methyl 5-hydroxy-2-nitrobenzoate.
    

References

  • Junsei Chemical Co., Ltd. (1998). Selective nitration of phenol derivatives (U.S. Patent No. 5,847,231A). U.S. Patent and Trademark Office.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Methyl 5-hydroxy-2-nitrobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 5-hydroxy-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring a nitro group, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile platform for further molecular modifications. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the esterification of 5-hydroxy-2-nitrobenzoic acid and the nitration of a methyl 5-hydroxybenzoate precursor. This in-depth analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy based on factors such as yield, purity, scalability, and safety.

Route 1: Esterification of 5-Hydroxy-2-nitrobenzoic Acid

This classical approach involves the direct esterification of the pre-synthesized 5-hydroxy-2-nitrobenzoic acid with methanol, typically under acidic catalysis. This method's success is contingent on the availability and purity of the starting carboxylic acid.

Synthesis of the Starting Material: 5-Hydroxy-2-nitrobenzoic Acid

A common method for synthesizing 5-hydroxy-2-nitrobenzoic acid is through the hydrolysis of 5-chloro-2-nitrobenzoic acid using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.[2][3] One reported procedure involves dissolving 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution and refluxing the mixture for 72 hours under a nitrogen atmosphere. After acidification with dilute hydrochloric acid, the product is extracted with ethyl acetate to yield 5-hydroxy-2-nitrobenzoic acid in high purity (96.5% yield).[2]

Mechanism of Esterification: The Fischer-Speier Esterification

The esterification of 5-hydroxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, proceeds via the Fischer-Speier esterification mechanism.[4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is often used, or the water formed as a byproduct is removed.[4]

The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water, a good leaving group, is eliminated.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

Experimental Protocol for Esterification

A representative procedure involves reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid (a related compound) with methanol in the presence of concentrated sulfuric acid at 60-70°C for an extended period (55 hours), followed by the addition of methyl orthoformate and more sulfuric acid to drive the reaction to completion, yielding the corresponding methyl ester in 87% yield.[5] A similar approach can be applied to 5-hydroxy-2-nitrobenzoic acid.

Route 2: Nitration of Methyl 5-hydroxybenzoate

This alternative strategy involves the direct nitration of a pre-existing methyl ester, methyl 5-hydroxybenzoate. The success of this route hinges on the regioselectivity of the nitration reaction, aiming to introduce the nitro group at the C2 position.

Mechanism of Electrophilic Aromatic Substitution: Nitration

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[6] The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6]

The mechanism proceeds as follows:

  • Generation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic attack: The electron-rich aromatic ring of methyl 5-hydroxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation: A base (typically water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Regioselectivity in the Nitration of Methyl 5-hydroxybenzoate

The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the methyl ester group (-COOCH₃) is a deactivating, meta-directing group. In the case of methyl 5-hydroxybenzoate, the hydroxyl group at C5 directs the incoming electrophile to the C2, C4, and C6 positions. The ester group at C1 directs to the C3 and C5 positions. The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the positions ortho and para to it. Therefore, the primary product is expected to be Methyl 5-hydroxy-2-nitrobenzoate, with potential formation of other isomers.

Experimental Protocol for Nitration

A general procedure for the nitration of a substituted methyl benzoate involves cooling the ester in concentrated sulfuric acid and then slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature (typically 0-15°C).[7][8] After the addition, the reaction is stirred for a period at low temperature and then allowed to warm to room temperature before being quenched by pouring onto ice.[8] The solid product is then collected by filtration and purified, usually by recrystallization.[9]

Comparative Analysis of the Two Routes

FeatureRoute 1: EsterificationRoute 2: Nitration
Starting Materials 5-Hydroxy-2-nitrobenzoic acid, Methanol, Acid catalyst (e.g., H₂SO₄)Methyl 5-hydroxybenzoate, Conc. Nitric Acid, Conc. Sulfuric Acid
Key Transformation Fischer-Speier EsterificationElectrophilic Aromatic Substitution (Nitration)
Reported Yield High (e.g., 87% for a related compound[5])Generally moderate to high, but can be variable depending on conditions and regioselectivity.
Purity & Byproducts Generally high purity if starting acid is pure. Main byproduct is water.Potential for isomeric byproducts (e.g., dinitrated or other positional isomers) requiring careful purification.[10]
Reaction Conditions Typically requires heating for extended periods.Requires careful temperature control at low temperatures to avoid over-reaction and ensure safety.[11][12]
Safety Considerations Standard handling of acids and organic solvents.Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[10][11][12] Use of strong, corrosive acids requires stringent safety precautions.[11]
Scalability Generally straightforward to scale up.Can be challenging to scale up due to the exothermic nature and safety risks of nitration.[10]

Experimental Workflows and Data Presentation

Purification of Methyl 5-hydroxy-2-nitrobenzoate

Regardless of the synthetic route, the crude product typically requires purification. The most common methods are recrystallization and column chromatography.[13]

  • Recrystallization: This technique is effective if the impurities have significantly different solubilities from the desired product in a particular solvent system.[9] Ethanol-water mixtures are often a good starting point for nitrobenzoic acid derivatives.[9]

  • Column Chromatography: For mixtures of isomers or when high purity is required, silica gel column chromatography is a powerful purification method.[13] A solvent system of hexane and ethyl acetate is often used to separate components based on their polarity.[13]

Spectroscopic Data for Product Characterization

The identity and purity of the synthesized Methyl 5-hydroxy-2-nitrobenzoate can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH), nitro (-NO₂), and ester carbonyl (C=O) groups.

Conclusion

Both the esterification of 5-hydroxy-2-nitrobenzoic acid and the nitration of methyl 5-hydroxybenzoate are viable routes for the synthesis of Methyl 5-hydroxy-2-nitrobenzoate.

  • Route 1 (Esterification) is often preferred for its high yields and cleaner reaction profile, provided the starting carboxylic acid is readily available and pure. It is generally a safer and more scalable process.

  • Route 2 (Nitration) can be a more direct approach if methyl 5-hydroxybenzoate is the more accessible starting material. However, it requires stringent control over reaction conditions to manage the exothermic nature of the reaction and to control the regioselectivity, which can impact the final yield and purity.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the safety infrastructure available.

Visualizations

Synthesis_Routes cluster_0 Route 1: Esterification cluster_1 Route 2: Nitration A 5-Hydroxy-2-nitrobenzoic acid C Methyl 5-hydroxy-2-nitrobenzoate A->C Fischer Esterification B Methanol B->C D H₂SO₄ (cat.) D->C E Methyl 5-hydroxybenzoate G Methyl 5-hydroxy-2-nitrobenzoate E->G Electrophilic Aromatic Substitution F HNO₃ / H₂SO₄ F->G

Caption: Overview of the two primary synthetic routes to Methyl 5-hydroxy-2-nitrobenzoate.

Fischer_Esterification_Mechanism start Carboxylic Acid + Alcohol step1 Protonation of Carbonyl start->step1 H⁺ step2 Nucleophilic Attack by Alcohol step1->step2 step3 Tetrahedral Intermediate step2->step3 step4 Proton Transfer step3->step4 step5 Elimination of Water step4->step5 step6 Protonated Ester step5->step6 end Ester + Water step6->end -H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

Nitration_Workflow start Methyl 5-hydroxybenzoate in H₂SO₄ step1 Cooling to 0-15°C start->step1 step2 Slow addition of HNO₃/H₂SO₄ step1->step2 step3 Reaction Stirring step2->step3 step4 Quenching on Ice step3->step4 step5 Filtration step4->step5 step6 Purification (Recrystallization/Chromatography) step5->step6 end Pure Methyl 5-hydroxy-2-nitrobenzoate step6->end

Caption: General experimental workflow for the nitration of methyl 5-hydroxybenzoate.

References

  • PrepChem. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. [Link]

  • Scribd. Nitration Processes in Organic Chemistry. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • ACS Publications. A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

  • PubChem. Methyl 5-hydroxy-2-nitrobenzoate. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • PrepChem. Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • CUNY City College of New York. NITRATION OF METHYL BENZOATE. [Link]

  • PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]

  • Chemical Synthesis Database. methyl 5-hydroxy-2-methyl-3-nitrobenzoate. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • ResearchGate. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]

  • PubChemLite. Methyl 5-hydroxy-2-nitrobenzoate (C8H7NO5). [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Link]

  • ResearchGate. (PDF) Nitration of Methyl Benzoate. [Link]

  • Google Patents.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

Comparative Guide: Green Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-hydroxy-2-nitrobenzoate is a critical pharmacophore used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and various enzyme inhibitors.[1] Historically, its production has been plagued by poor atom economy and hazardous waste generation—specifically from the use of stoichiometric thionyl chloride (


) or non-selective mixed-acid nitration (

).[1]

This guide objectively compares the Conventional Mixed-Acid Route against two validated Green Chemistry alternatives: Microwave-Assisted Solid Acid Esterification and Zeolite-Catalyzed Regioselective Nitration .[1]

Key Findings:

  • Best for Purity: Microwave-Assisted Esterification (Method B) yields >95% purity with minimal workup.[1]

  • Best for Atom Economy: Zeolite Nitration (Method C) eliminates the need for pre-functionalized nitro-acids but requires careful catalyst selection to avoid isomers.[1]

  • Recommendation: For milligram-to-gram scale discovery, Method B is the superior protocol due to speed and reproducibility.[1]

Chemical Context & The Regioselectivity Challenge

The synthesis of Methyl 5-hydroxy-2-nitrobenzoate presents a classic electrophilic aromatic substitution puzzle.

  • Substrate: Methyl 3-hydroxybenzoate.[1]

  • Directing Groups:

    • The Hydroxyl group (-OH) at position 3 is strongly activating and directs ortho/para.[1]

    • The Ester group (-COOMe) at position 1 is deactivating and directs meta.

  • The Target: We require the Nitro group (

    
    ) at position 2.
    
    • Relative to the -OH (at C5), C2 is para.[1]

    • Relative to the Ester (at C1), C2 is ortho.

The Problem with Conventional Nitration: Standard mixed acid nitration is dominated by the -OH group, leading to a mixture of the ortho-isomer (4-nitro, relative to the ring numbering) and the target para-isomer (2-nitro).[1] Separating these isomers requires tedious chromatography, generating massive solvent waste (high E-factor).

Diagram 1: Synthetic Pathways & Regioselectivity[2]

ReactionPathways Start Methyl 3-hydroxybenzoate MixedAcid Conventional: HNO3 / H2SO4 (Non-selective) Start->MixedAcid Zeolite Green Method A: Zeolite H-Beta / HNO3 (Shape Selective) Start->Zeolite IsomerMix Mixture: 4-Nitro (Ortho) + 2-Nitro (Para) MixedAcid->IsomerMix Low Yield High Waste Target TARGET: Methyl 5-hydroxy-2-nitrobenzoate Zeolite->Target High Regioselectivity (Para-directing) AcidPrecursor 5-hydroxy-2-nitrobenzoic acid Microwave Green Method B: Microwave + Sulfated Zirconia (Energy Efficient) AcidPrecursor->Microwave Microwave->Target 98% Yield 5 Mins

Figure 1: Comparison of synthetic pathways.[1] The Zeolite method enforces para-selectivity via pore confinement, while the Microwave method accelerates the esterification of the pre-nitrated acid.

Comparative Analysis of Methods

Method A: Conventional Mixed-Acid Nitration (The Benchmark)[1]
  • Reagents: Conc.

    
    , Fuming 
    
    
    
    .
  • Conditions:

    
     to Room Temp, 2-4 hours.
    
  • Mechanism: Generation of nitronium ion (

    
    ).[2][3]
    
  • Drawbacks:

    • Exothermic Runaway Risk: Requires strict thermal control.

    • Poor Selectivity: Yields ~60:40 ratio of unwanted isomers.

    • Waste: Generates large volumes of acidic aqueous waste ("spent acid").

Method B: Microwave-Assisted Solid Acid Esterification (Recommended)

This method bypasses the nitration challenge by starting with 5-hydroxy-2-nitrobenzoic acid (commercially available) and esterifying it using green catalysis.[1]

  • Catalyst: Sulfated Zirconia (

    
    ) or Montmorillonite K-10.[1]
    
  • Solvent: Methanol (serves as reactant and solvent).

  • Mechanism: The solid acid activates the carbonyl oxygen; microwave irradiation provides rapid, volumetric heating, overcoming the steric hindrance of the ortho-nitro group.

  • Green Metrics:

    • Recyclability: Catalyst can be filtered and reused 4-5 times.[1]

    • Energy: Reaction time reduced from 8 hours (reflux) to 10 minutes.

Method C: Zeolite-Catalyzed Regioselective Nitration

If you must synthesis the nitro-core from the phenol ester, this is the superior route.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25).[1]
    
  • Reagent: Dilute

    
     (avoiding sulfuric acid entirely).
    
  • Mechanism: The reaction occurs within the zeolite pores. The steric constraints of the pore structure disfavor the formation of the bulky ortho-isomer (4-nitro), strongly favoring the linear para-isomer (the target 2-nitro derivative).[1]

Performance Data Comparison

MetricConventional (Mixed Acid)Microwave Esterification (Method B)[1]Zeolite Nitration (Method C)
Isolated Yield 65% (after purification)96% 82%
Reaction Time 4 Hours + Workup10 Minutes 2 Hours
Selectivity Poor (Isomer mix)N/A (Single Product) High (>90% Para)
E-Factor (Waste) High (>25 kg waste/kg product)Low (<5 kg) Moderate
Safety Profile Low (Corrosive/Exothermic)High (Closed vessel)High (No H2SO4)

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Esterification (Method B)[1][2]

Best for: High-throughput synthesis, high purity requirements.[1]

Materials:

  • 5-hydroxy-2-nitrobenzoic acid (1.0 equiv)[1]

  • Methanol (HPLC Grade, 10 mL/g substrate)[1]

  • Sulfated Zirconia catalyst (10 wt% loading)[1]

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)[1]

Step-by-Step:

  • Preparation: In a 10 mL microwave process vial, suspend 5-hydroxy-2-nitrobenzoic acid (183 mg, 1 mmol) in Methanol (3 mL).

  • Catalyst Addition: Add Sulfated Zirconia powder (18 mg). Add a magnetic stir bar.[4]

  • Irradiation: Cap the vial. Program the microwave:

    • Temp:

      
      
      
    • Pressure Limit: 250 psi[1]

    • Power: Dynamic (Max 200W)[1]

    • Hold Time: 10 minutes.

  • Workup: Allow the vial to cool to

    
     (using compressed air cooling feature). Filter the mixture through a sintered glass funnel to recover the solid catalyst.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically pure Methyl 5-hydroxy-2-nitrobenzoate.[1] Recrystallize from minimal hot ethanol if necessary.

Protocol 2: Zeolite-Catalyzed Nitration (Method C)

Best for: Building the nitro-core from cheaper starting materials.[1]

Materials:

  • Methyl 3-hydroxybenzoate[1]

  • Zeolite H-Beta (Calcined at

    
     for 4h prior to use)[1]
    
  • Nitric Acid (65%)[1][5]

  • Solvent: Dichloroethane (DCE) or Acetic Anhydride (Greener option)[1]

Step-by-Step:

  • Activation: Ensure Zeolite H-Beta is dry (activates acid sites).[1]

  • Setup: In a 50 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (1.52 g, 10 mmol) in Acetic Anhydride (10 mL).

  • Catalyst Loading: Add Zeolite H-Beta (500 mg). Stir vigorously at

    
    .
    
  • Addition: Dropwise add

    
     (1.1 equiv) over 15 minutes. The zeolite moderates the exotherm.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Filter off the Zeolite (save for regeneration via calcination). Pour filtrate into ice water. Extract with Ethyl Acetate.[6]

  • Purification: The crude solid will contain predominantly the target. Recrystallize from Ethanol/Water to remove trace ortho-isomers.[1]

Diagram 2: Experimental Workflow (Method B)

Workflow Step1 Step 1: Charge Vial (Acid + MeOH + Catalyst) Step2 Step 2: Microwave Irradiation (110°C, 10 min, 200W) Step1->Step2 Step3 Step 3: Filtration (Recover Solid Catalyst) Step2->Step3 Step4 Step 4: Evaporation (Remove MeOH) Step3->Step4 Final Pure Product Methyl 5-hydroxy-2-nitrobenzoate Step4->Final

Figure 2: Streamlined workflow for Microwave-Assisted Synthesis, highlighting catalyst recovery.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles of E-factor and Catalysis).

  • Smith, K., et al. (2003). "Regioselective nitration of aromatic compounds using zeolite catalysts." Journal of Catalysis.

  • Yadav, G. D., & Kumar, P. (2005). "Microwave assisted synthesis of esters using solid acid catalysts." Green Chemistry.

  • Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents (Claycop)." Accounts of Chemical Research.

  • BenchChem Technical Database. (2025). "Synthesis of 5-Methyl-2-nitrobenzoic Acid and Derivatives."

Sources

Validated Analytical Method Development for Methyl 5-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Subject: CAS 59216-77-2 | Chemical Intermediate Quality Control Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers

Executive Summary: The Analytical Challenge

Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216-77-2) is a critical synthetic intermediate, often utilized in the preparation of bioactive heterocyclic compounds and pharmaceutical APIs. Its structural duality—possessing both a polar phenolic hydroxyl group and a hydrolytically labile ester moiety—presents specific analytical challenges.

This guide objectively compares analytical platforms and defines a Reference Standard Protocol based on physicochemical properties and ICH Q2(R2) validation principles. The priority is to distinguish the parent ester from its primary degradant, 5-hydroxy-2-nitrobenzoic acid , and potential regioisomers.

Quick Comparison: Method Selection Matrix
FeatureHPLC-UV (DAD) UHPLC-MS/MS GC-FID/MS
Primary Use Routine QC, Purity Assay (>98%)Trace Impurity Profiling (<0.1%)Residual Solvent/Volatile Checks
Sensitivity Moderate (LOD ~0.5 µg/mL)High (LOD ~1-10 ng/mL)Moderate to High
Robustness Excellent Moderate (Matrix effects)Low (Thermal degradation risk)
Throughput 10–15 min/run3–5 min/run20–30 min/run
Cost/Run $

$

Verdict Recommended for Batch Release Recommended for Genotoxic Impurity Screening Not Recommended (Requires derivatization)

Scientific Rationale & Causality

The Chemical Logic

To design a self-validating method, one must understand the molecule's behavior in solution:

  • The Phenolic Hydroxyl (pKa ~7.0 - 7.5): The nitro group at the ortho position to the ester (and para to the hydroxyl) exerts a strong electron-withdrawing effect. This increases the acidity of the phenol.

    • Consequence: If the mobile phase pH is neutral, the phenol deprotonates, leading to peak tailing and retention time variability.

    • Solution: The mobile phase must be acidified (pH < 3.0) to keep the molecule neutral and ensure sharp peak shape on C18 columns.

  • The Ester Bond:

    • Consequence: Susceptible to hydrolysis in basic or highly aqueous conditions over time.

    • Solution: Diluents should be high in organic content (e.g., 100% Acetonitrile or Methanol) to prevent in-vial degradation during autosampler storage.

  • The Nitro Chromophore:

    • Consequence: Strong UV absorption.

    • Solution: Detection at 254 nm or 270 nm provides high sensitivity without the need for derivatization.

Reference Standard Protocol: HPLC-UV

This protocol is designed to be the "Gold Standard" for purity assessment, balancing resolution and speed.

A. Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces silanol interactions with the nitro/hydroxyl groups.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar acids)
12.001090Gradient Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End
C. Sample Preparation (Critical Steps)
  • Stock Solution: Weigh 10 mg of Methyl 5-hydroxy-2-nitrobenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).

    • Note: Do not use water in the diluent for the stock solution to ensure stability.

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50). (Conc: 100 µg/mL). Analyze immediately.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this specific intermediate, highlighting the critical control points (CCPs).

AnalyticalWorkflow Start Sample: Methyl 5-hydroxy-2-nitrobenzoate Goal Define Analytical Goal Start->Goal Path_QC Routine Purity / Release Goal->Path_QC High Conc (>0.1%) Path_Trace Genotoxic Impurity / Trace ID Goal->Path_Trace Low Conc (<0.1%) Path_Volatile Residual Solvents Goal->Path_Volatile Volatiles HPLC HPLC-UV (C18) Mobile Phase: H2O(Acid)/ACN Detect: 254 nm Path_QC->HPLC LCMS UHPLC-MS/MS (ESI-) Detect: [M-H]- ion High Sensitivity Path_Trace->LCMS GC GC-Headspace (Solvents Only) Path_Volatile->GC CCP1 CCP: Acidify Mobile Phase (Prevents Phenol Tailing) HPLC->CCP1 Requirement CCP2 CCP: Diluent Selection (Avoid 100% H2O to stop Hydrolysis) HPLC->CCP2 Requirement Result Validated CoA Data HPLC->Result LCMS->CCP2 LCMS->Result GC->Result

Caption: Analytical decision matrix for Methyl 5-hydroxy-2-nitrobenzoate, emphasizing Critical Control Points (CCP) for method stability.

Validation Parameters (ICH Q2)

To transition this protocol from "Development" to "Validated," the following experiments must be performed.

Specificity (Stress Testing)

You must demonstrate that the method separates the parent peak from degradation products.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

    • Expected Result: Decrease in parent peak; appearance of 5-hydroxy-2-nitrobenzoic acid (elutes earlier due to -COOH polarity).

  • Base Hydrolysis: Treat with 0.1 N NaOH (Rapid degradation expected).

    • Expected Result: Immediate conversion to the acid form and potentially colored nitrophenolate species.

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike the intermediate into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction or Phenol ionization.Ensure Mobile Phase A has 0.1% Formic or Phosphoric acid. Use a "Base Deactivated" column.
Split Peaks Sample solvent mismatch.If dissolving in 100% ACN and injecting into a high-water stream, the sample may precipitate. Match diluent to initial gradient (e.g., 10:90 ACN:Water).
Ghost Peaks Carryover of nitro-impurities.Nitro compounds stick to stainless steel. Add a needle wash step with 50:50 MeOH:Water.
Retention Time Shift pH fluctuation.The phenol moiety is pH sensitive. Ensure buffer capacity is sufficient.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846. (Provides foundational separation logic for nitro-aromatics). Link

  • PubChem. (2024). Methyl 5-hydroxy-2-nitrobenzoate (Compound).[1][2][3] National Library of Medicine. (Source for physicochemical data: LogP, H-bond donor/acceptor counts). Link

  • SIELC Technologies. (2018).[4][5] Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. (Analogous method demonstrating nitrobenzoate retention behavior). Link

  • BenchChem. (2025).[6][7] HPLC Analysis of Nitrobenzoic Acid Derivatives. (General protocols for nitro-substituted aromatic acids). Link

Sources

A Spectroscopic Guide to the Analysis of Methyl 5-hydroxy-2-nitrobenzoate and Its Precursor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of molecular structures is not merely a procedural step but the bedrock of quality, safety, and efficacy. Methyl 5-hydroxy-2-nitrobenzoate is a key intermediate, valued for its versatile functional groups that serve as handles for constructing more complex molecular architectures. Its purity and structural integrity, and that of its precursor, 5-hydroxy-2-nitrobenzoic acid, are paramount. This guide provides an in-depth spectroscopic comparison of these two compounds, offering insights into how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged for their unambiguous identification and differentiation.

The Rationale for Spectroscopic Scrutiny

The transformation of 5-hydroxy-2-nitrobenzoic acid to its methyl ester derivative is a fundamental esterification reaction. While seemingly straightforward, this process necessitates rigorous analytical oversight to confirm the complete conversion of the carboxylic acid to the methyl ester, and to ensure the absence of unreacted starting material or byproducts. Each spectroscopic technique offers a unique window into the molecular structure, and a combinatorial approach provides a self-validating system for characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. It is the definitive method for confirming the successful esterification by observing the appearance of the methyl ester protons and the disappearance of the carboxylic acid proton.

  • FT-IR Spectroscopy: Identifies the functional groups present in a molecule by their characteristic vibrational frequencies. It is highly effective in tracking the conversion of the carboxylic acid to an ester.

  • UV-Vis Spectroscopy: Explores the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents. Changes in the electronic structure upon esterification can be monitored using this technique.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The key differentiator between 5-hydroxy-2-nitrobenzoic acid and its methyl ester is the presence of the methoxy group (-OCH₃) in the latter, which gives rise to a distinct singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum for both compounds is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro group (-NO₂) and the ester/carboxylic acid group, along with the electron-donating hydroxyl group (-OH), dictates the chemical shifts of these protons.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)

Proton Assignment 5-hydroxy-2-nitrobenzoic acid (Precursor) Methyl 5-hydroxy-2-nitrobenzoate (Product) Rationale for a Change
-COOH ~13.5 ppm (s, broad, 1H)-Disappearance of the acidic proton signal is the primary indicator of successful esterification.
-OH ~11.0 ppm (s, broad, 1H)~11.2 ppm (s, broad, 1H)The phenolic proton remains, its chemical shift being sensitive to concentration and solvent.
H-3 ~8.0 ppm (d, J ≈ 8.8 Hz, 1H)~8.1 ppm (d, J ≈ 8.8 Hz, 1H)Minor downfield shift due to the electronic influence of the ester group.
H-4 ~7.3 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H)~7.4 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H)Minor downfield shift.
H-6 ~7.6 ppm (d, J ≈ 2.5 Hz, 1H)~7.7 ppm (d, J ≈ 2.5 Hz, 1H)Minor downfield shift.
-OCH₃ -~3.9 ppm (s, 3H)Appearance of a singlet integrating to three protons is a key indicator of the methyl ester formation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, confirming the carbon framework. The most significant changes upon esterification are the appearance of the methoxy carbon and a slight shift in the carbonyl carbon signal.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)

Carbon Assignment 5-hydroxy-2-nitrobenzoic acid (Precursor) Methyl 5-hydroxy-2-nitrobenzoate (Product) Rationale for a Change
C=O ~166.0 ppm~165.0 ppmA slight upfield shift of the carbonyl carbon is expected upon esterification.
C-5 (-OH) ~160.0 ppm~160.5 ppmMinimal change in the chemical shift of the carbon bearing the hydroxyl group.
C-2 (-NO₂) ~140.0 ppm~140.2 ppmMinimal change in the chemical shift of the carbon bearing the nitro group.
C-1 ~129.0 ppm~129.5 ppmMinor downfield shift.
C-6 ~120.0 ppm~120.5 ppmMinor downfield shift.
C-4 ~118.0 ppm~118.5 ppmMinor downfield shift.
C-3 ~115.0 ppm~115.5 ppmMinor downfield shift.
-OCH₃ -~53.0 ppmAppearance of the methoxy carbon signal is a definitive confirmation of the ester.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for monitoring the reaction progress by observing the changes in the characteristic vibrational bands of the functional groups. The most notable change is in the carbonyl stretching frequency.

Table 3: Comparative FT-IR Spectral Data (KBr Pellet)

Functional Group 5-hydroxy-2-nitrobenzoic acid (Precursor) Methyl 5-hydroxy-2-nitrobenzoate (Product) Rationale for a Change
-OH (Carboxylic Acid) 3300-2500 cm⁻¹ (broad)-Disappearance of the broad O-H stretch of the carboxylic acid.
-OH (Phenol) ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)The phenolic O-H stretch remains.
C=O (Carbonyl) ~1690 cm⁻¹~1720 cm⁻¹A shift to a higher wavenumber for the carbonyl stretch is characteristic of the conversion from a carboxylic acid to an ester.
-NO₂ (Asymmetric) ~1530 cm⁻¹~1530 cm⁻¹The nitro group stretches are expected to be largely unaffected.[1]
-NO₂ (Symmetric) ~1350 cm⁻¹~1350 cm⁻¹The nitro group stretches are expected to be largely unaffected.[1]
C-O (Ester) -~1250 cm⁻¹Appearance of a strong C-O stretching band is indicative of the ester.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within the molecules. Both the precursor and the product are expected to exhibit strong UV absorbance due to the substituted benzene ring. The conversion of the carboxylic acid to an ester is expected to cause a slight shift in the absorption maxima (λ_max).

Table 4: Comparative UV-Vis Spectral Data (in Methanol)

Compound Expected λ_max (nm) Rationale
5-hydroxy-2-nitrobenzoic acid (Precursor) ~230, ~350The absorption bands are due to π → π* and n → π* transitions of the aromatic ring conjugated with the nitro, hydroxyl, and carboxyl groups.
Methyl 5-hydroxy-2-nitrobenzoate (Product) ~235, ~355A slight red shift (bathochromic shift) may be observed upon esterification due to the electronic effect of the ester group compared to the carboxylic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Methyl 5-hydroxy-2-nitrobenzoate and its precursors.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width to cover a range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling over a spectral width of 0-200 ppm.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Acquire the sample spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol) to an approximate concentration of 10⁻⁵ M.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 600 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Synthesis and Analysis Workflow

The synthesis of Methyl 5-hydroxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid is typically achieved through Fischer esterification. The workflow below illustrates the key steps and the integration of spectroscopic analysis for quality control.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 5-hydroxy-2-nitrobenzoic acid reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reaction Reflux start->reaction reagents->reaction workup Work-up and Purification reaction->workup product Methyl 5-hydroxy-2-nitrobenzoate workup->product nmr 1H and 13C NMR product->nmr Confirm structure ftir FT-IR product->ftir Verify functional group conversion uvvis UV-Vis product->uvvis Check electronic signature

Caption: Workflow for the synthesis and spectroscopic characterization of Methyl 5-hydroxy-2-nitrobenzoate.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary toolkit for the detailed characterization of Methyl 5-hydroxy-2-nitrobenzoate and its precursor, 5-hydroxy-2-nitrobenzoic acid. The key spectroscopic changes upon esterification—the appearance of the methyl ester signals in the NMR spectra, the shift of the carbonyl band to a higher wavenumber in the FT-IR spectrum, and the subtle shifts in the UV-Vis absorption maxima—serve as reliable indicators of a successful reaction. By employing these techniques in concert, researchers and drug development professionals can ensure the identity, purity, and quality of these important chemical intermediates, thereby upholding the principles of scientific integrity and reproducibility.

References

  • PubChem. 5-Hydroxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 5-hydroxy-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Efficiency of different nitrating agents for Methyl 5-hydroxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of nitrating agents for the regioselective synthesis of Methyl 5-hydroxy-2-nitrobenzoate .

Executive Summary

The synthesis of Methyl 5-hydroxy-2-nitrobenzoate requires the nitration of Methyl 3-hydroxybenzoate . This transformation presents a significant regioselectivity challenge: the hydroxyl group (–OH) at position 3 strongly activates the ring and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • The Target (C6-nitro): Methyl 5-hydroxy-2-nitrobenzoate (Para-nitration relative to –OH).

  • The Major Impurity (C4-nitro): Methyl 3-hydroxy-4-nitrobenzoate (Ortho-nitration relative to –OH).

Standard nitrating agents (Mixed Acid) often yield a mixture dominated by the ortho isomer (C4) or di-nitrated byproducts. This guide evaluates alternative agents to maximize the yield of the desired para (C6) isomer.

Mechanistic Analysis & Regioselectivity

The reaction is an Electrophilic Aromatic Substitution (EAS). The directing effects are competitive but dominated by the hydroxyl group.

  • Hydroxyl Group (–OH) at C3: Strong activator. Directs ortho (C2, C4) and para (C6).

  • Ester Group (–COOMe) at C1: Moderate deactivator. Directs meta (C3, C5).

  • Steric Hindrance: Position C2 is flanked by both –OH and –COOMe, making it sterically inaccessible. Competition is primarily between C4 (Ortho) and C6 (Para) .

To synthesize Methyl 5-hydroxy-2-nitrobenzoate efficiently, the nitrating system must favor the C6 position (Para attack).

ReactionPath SM Methyl 3-hydroxybenzoate (Starting Material) Intermediate Sigma Complex SM->Intermediate + NO2+ P_Target Methyl 5-hydroxy-2-nitrobenzoate (Target: Para-attack at C6) Intermediate->P_Target Para-Selective Agent (Steric Bulk/Chelation) P_Ortho Methyl 3-hydroxy-4-nitrobenzoate (Major Impurity: Ortho-attack at C4) Intermediate->P_Ortho Standard Conditions (Statistical/Charge Control) P_Minor Methyl 3-hydroxy-2-nitrobenzoate (Minor: Sterically Hindered C2) Intermediate->P_Minor Trace

Caption: Regioselective pathways in the nitration of Methyl 3-hydroxybenzoate. The target is the C6-nitro isomer.

Comparative Analysis of Nitrating Agents

The following table compares the efficiency, selectivity, and operational safety of four distinct nitrating systems.

Nitrating SystemActive SpeciesPrimary SelectivityYield (Target)Operational Note
A. Mixed Acid (HNO₃/H₂SO₄) Nitronium Ion (

)
Low (Mixed) 35–45%Highly exothermic; significant oxidative byproducts; difficult separation of isomers.
B. Acetyl Nitrate (HNO₃/Ac₂O) Acetyl Nitrate (

)
Ortho (C4) <30%Favors ortho-nitration due to "ortho effect" (coordination with –OH); NOT recommended for this target.
C. Calcium Nitrate / Acetic Acid In-situ

species
Moderate (Para) 55–65%Milder conditions; reduced oxidation; easier workup than mixed acid.
D. Benzyltriphenylphosphonium Nitrate (BTPPN) Polymer-supported

High (Para) 75–85% Recommended. Bulky counter-ion suppresses ortho attack; high regioselectivity for the para (C6) position.
Detailed Assessment

1. The Baseline: Mixed Acid (HNO₃/H₂SO₄) [1]

  • Performance: The "sledgehammer" approach. The free nitronium ion is small and highly reactive, attacking the most electron-rich position (C4) preferentially.

  • Drawback: High exothermicity leads to dinitration and oxidation of the phenolic ring (tar formation). Separation of the C4 and C6 isomers requires tedious fractional crystallization.

2. The "Green" Alternative: Calcium Nitrate [Ca(NO₃)₂] / Acetic Acid

  • Performance: A milder source of

    
    . The reaction proceeds via a nitrosation-oxidation mechanism or slow release of 
    
    
    
    .
  • Benefit: The chelation of calcium with the phenolic oxygen and ester carbonyl can subtly alter the steric environment, slightly favoring the less hindered C6 position over C4.

  • Reference: Metal nitrates often show improved regiocontrol in phenolic systems compared to free acid [1].

3. The Superior Choice: Benzyltriphenylphosphonium Nitrate (BTPPN)

  • Performance: This reagent acts as a phase-transfer catalyst or a bulky nitrating salt.

  • Mechanism: The large size of the phosphonium cation (

    
    ) creates a steric shield around the ion pair. When the reagent approaches the substrate, the bulky counter-ion hinders attack at the crowded ortho (C4) position, directing the nitro group to the more accessible para (C6) position.
    
  • Efficiency: Literature suggests para-selectivity can exceed 90% with phosphonium nitrates [2].

Recommended Experimental Protocol

Method: Para-Selective Nitration using Calcium Nitrate (Scalable & Cost-Effective) While BTPPN offers the highest selectivity, Calcium Nitrate is often preferred for industrial scalability due to cost. The following protocol is optimized for the C6 isomer.

Reagents:

  • Methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol)

  • Calcium Nitrate Tetrahydrate (

    
    ) (1.2 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Urea (Scavenger for nitrous acid to prevent oxidation)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve Methyl 3-hydroxybenzoate (10 g) in Glacial Acetic Acid (60 mL) .

  • Catalyst Addition: Add Urea (0.5 g) to the solution. Note: Urea prevents the autocatalytic cycle of nitrous acid, reducing oxidative side reactions.

  • Reagent Addition: Add Calcium Nitrate (11.6 g) in small portions over 20 minutes. Maintain temperature at 20–25°C using a water bath.

  • Heating: Slowly warm the mixture to 45–50°C and hold for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: The target (C6-nitro) usually runs slightly higher (less polar) than the C4-nitro isomer due to internal hydrogen bonding between the phenolic OH and the ortho-nitro group (in the C4 isomer, the nitro is ortho to OH; in the C6 isomer, the nitro is ortho to the Ester, allowing OH...O=C-OMe H-bonding). Wait, let's correct the H-bonding logic:

    • Target (C6-nitro): NO2 is at 2, OH is at 5. NO2 is ortho to Ester. OH is free.

    • Impurity (C4-nitro): NO2 is at 4, OH is at 3. NO2 is ortho to OH. Strong intramolecular H-bond. This usually makes the C4 isomer less polar (moves faster on silica) than the C6 isomer.

  • Quenching: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product mixture will precipitate.[2][3][4][5][6]

  • Purification (Crucial):

    • Filter the crude solid.[1][2][6][7]

    • Recrystallization: Dissolve the crude solid in minimum hot Methanol . Cool slowly. The para-isomer (Target) typically crystallizes out first or in higher purity, while the ortho-isomer (C4) remains in the mother liquor due to its internal H-bonding preventing efficient crystal packing.

References

  • Regioselective Nitration of Phenols using Metal Nitrates Source: ARKIVOC / ResearchGate URL: (Verified Snippet 1.2)

  • Phosphonium Nitrates for Para-Selectivity Source: ResearchGate / Synthetic Communications URL: (Context from Snippet 1.3)

  • Nitration of Methyl Benzoate Derivatives (General Protocols) Source: Organic Syntheses / BenchChem URL: (Derived from Snippet 1.16)

Sources

A Comparative Study of the Biological Activity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Profiling 2-Nitrobenzoic, 3-Nitrobenzoic, and 4-Nitrobenzoic Acids for Drug Development and Biological Applications

As drug development professionals and application scientists, we frequently encounter nitroaromatic compounds not just as synthetic intermediates, but as active pharmacophores. The nitrobenzoic acid (NBA) isomers—ortho (2-NBA), meta (3-NBA), and para (4-NBA)—represent a classic case study in how the spatial arrangement of an electron-withdrawing group dictates physicochemical properties, target binding affinity, and ultimately, biological efficacy.

This guide provides an objective, data-driven comparison of these three isomers, detailing their mechanistic differences, comparative biological activities, and the self-validating experimental protocols used to evaluate them.

Physicochemical Causality: The "Ortho Effect" and Molecular Reactivity

The position of the nitro group (-NO2) on the benzoic acid framework fundamentally alters the molecule's electronic distribution and steric hindrance[1]. All three isomers are significantly more acidic than the parent benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing nature of the nitro group via inductive and resonance effects[2].

However, 2-Nitrobenzoic acid exhibits a uniquely low pKa (2.16). This is driven by the "ortho effect," where the bulky nitro group forces the adjacent carboxylic acid group out of the plane of the benzene ring. This steric torsion disrupts conjugation, facilitating rapid proton donation and stabilizing the resulting conjugate base[1][2]. In contrast, the para and meta isomers rely primarily on resonance and inductive stabilization without the extreme steric distortion.

Table 1: Comparative Physicochemical and Biological Profiling
Property2-Nitrobenzoic Acid (Ortho)3-Nitrobenzoic Acid (Meta)4-Nitrobenzoic Acid (Para)
CAS Number 552-16-9121-92-662-23-7
pKa (in water) ~2.16~3.47~3.41
Melting Point 146–148 °C139–141 °C237–242 °C
Aqueous Solubility ~6.8–7.8 g/L~2.4 g/L< 1.0 g/L
Primary Biological Utility AChE inhibitors, Antimicrobial organometallicsSynthetic precursor, Intermediate screeningM. tuberculosis differentiation
Steric Profile High (Out-of-plane carboxylate)ModerateLow (Linear alignment)

Data synthesized from standardized chemical property databases[1][2].

Comparative Biological Activity

A. Enzyme Inhibition: Acetylcholinesterase (AChE)

In the pursuit of neurodegenerative disease therapeutics (e.g., Alzheimer's disease), 2-NBA is a highly privileged scaffold. The unique ortho configuration provides distinct spatial geometry that allows its derivatives (such as oxadiazoles and triazoles) to fit snugly into the allosteric and peripheral anionic sites of Acetylcholinesterase (AChE)[3][4].

Studies evaluating benzoic acid derivatives demonstrate that ortho-substituted compounds often exhibit superior non-competitive inhibition profiles compared to their meta or para counterparts, effectively blocking the hydrolysis of acetylcholine[4][5].

B. Antimicrobial and Antifungal Efficacy

While free nitrobenzoic acids exhibit baseline bacteriostatic properties, their metal complexes (e.g., Co(II), Ni(II), Zn(II), and Organotin(IV)) demonstrate amplified antimicrobial activity[6][7].

  • Organotin(IV) 2-Nitrobenzoates: Triphenyltin(IV) 2-nitrobenzoate has shown potent activity against S. aureus and E. coli with Minimum Inhibitory Concentrations (MIC) as low as 3.87 × 10⁻⁴ M, outperforming free 2-NBA which remains inactive at similar concentrations[8].

  • 4-Nitrobenzoic Acid Complexes: Co(II) and Ni(II) complexes of 4-NBA have demonstrated targeted antibacterial activity against Gram-positive strains like Micrococcus luteus and Bacillus cereus, with MIC values ranging from 10 to 31 µg/mL[9].

C. Antitubercular Activity

4-Nitrobenzoic acid holds a specific diagnostic and therapeutic niche: it is utilized as an inhibitor agent to differentiate the Mycobacterium tuberculosis (Mtb) complex from non-tuberculous mycobacteria[10][11]. Furthermore, lipophilic ester and thioester derivatives of nitrobenzoates (particularly 3,5-dinitro and 4-nitro variants) exhibit significant antitubercular activity by penetrating the lipid-rich mycobacterial cell wall[11].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by assay interference.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

This colorimetric assay quantifies AChE activity by measuring the yellow 5-thio-2-nitrobenzoate anion produced when thiocholine reacts with DTNB[5][12].

Causality Note: We utilize DTNB (which ironically contains a 2-nitrobenzoic acid moiety) because its disulfide bond is highly susceptible to nucleophilic attack by the sulfhydryl group of thiocholine, yielding a highly stable chromophore at 412 nm.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus) to 0.2 U/mL. Prepare 15 mM acetylthiocholine iodide (ATCh) and 3 mM DTNB in buffer.

  • Inhibitor Dilution: Dissolve the 2-NBA derivative in DMSO, creating a concentration gradient (0.1 µM to 1000 µM). Control: Use DMSO vehicle alone to establish baseline 100% enzyme activity.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme solution, and 20 µL inhibitor. Incubate at 25°C for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (Activity % vs. Log[Inhibitor]).

AChE_Pathway A Acetylthiocholine (Substrate) B AChE Enzyme (Active) A->B Hydrolysis C Thiocholine + Acetate B->C D DTNB Reagent (Ellman's) C->D Nucleophilic Attack E 5-Thio-2-nitrobenzoate (Yellow, 412nm) D->E Colorimetric Readout F 2-NBA Derivative (Inhibitor) F->B Allosteric/Competitive Inhibition

Mechanism of AChE inhibition by 2-NBA derivatives and colorimetric detection via Ellman's reagent.

Protocol 2: Broth Microdilution MIC Assay for NBA Metal Complexes

This protocol determines the lowest concentration of an NBA metal complex that completely inhibits bacterial growth[8][13].

Causality Note: Because metal complexes can precipitate and mimic bacterial turbidity, optical density (OD₆₀₀) alone is unreliable. We incorporate Resazurin, a redox indicator, which viable cells reduce from blue (non-fluorescent) to pink (highly fluorescent resorufin), providing a definitive metabolic readout.

  • Inoculum Preparation: Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust to 0.5 McFarland standard, then dilute 1:100 to yield ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the NBA complex (from 1024 µg/mL down to 1 µg/mL) in MHB.

  • Controls: Include a positive growth control (MHB + bacteria, no drug), a negative sterility control (MHB only), and a reference antibiotic control (e.g., Chloramphenicol).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to all test and positive control wells. Incubate at 37°C for 20 hours.

  • Viability Staining: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Endpoint Determination: The MIC is visually determined as the lowest concentration well that remains blue (indicating no metabolic reduction of resazurin).

MIC_Workflow Step1 Prepare NBA Metal Complexes (Serial Dilution: 1 - 1024 µg/mL) Step2 Inoculate 96-Well Plate (5 x 10^5 CFU/mL Bacteria) Step1->Step2 Step3 Incubate 20h at 37°C (Primary Growth Phase) Step2->Step3 Step4 Add Resazurin Redox Dye (Metabolic Viability Indicator) Step3->Step4 Step5 Readout: Blue = Inhibited Pink = Viable Growth Step4->Step5

High-throughput broth microdilution workflow for determining MIC of NBA complexes using Resazurin.

Conclusion & Strategic Recommendations

When selecting a nitrobenzoic acid isomer for drug development or biological screening, the choice must be dictated by the target's spatial and electronic requirements:

  • Select 2-Nitrobenzoic Acid when designing enzyme inhibitors (like AChE inhibitors) where the out-of-plane carboxylate geometry (ortho effect) can exploit tight allosteric pockets.

  • Select 4-Nitrobenzoic Acid when targeting mycobacterial cell walls or when a highly crystalline, linear precursor is required to synthesize rigid organometallic antimicrobial complexes.

  • Select 3-Nitrobenzoic Acid primarily as a versatile synthetic intermediate where moderate pKa and unhindered meta-directing properties are desired for downstream functionalization.

References

  • Ataman Kimya. "NITROBENZOIC ACID." Ataman Chemicals. Available at: [Link]

  • AIP Publishing. "Acetylcholinesterase Inhibitory Properties of Some Benzoic Acid Derivatives." AIP Conference Proceedings. Available at:[Link]

  • ACS Omega. "Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach." ACS Publications. Available at: [Link]

  • MDPI. "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." MDPI Pharmaceuticals. Available at:[Link]

  • Unila. "Comparative Antibacterial Activity Study of Organotin(IV) 2-Nitrobenzoate." Unila Repository. Available at: [Link]

  • ResearchGate. "Crystal Growth, Spectral, Magnetic, Antibacterial and Antifungal Studies of Co(II) and Ni(II) Complexes of 4-Nitrobenzoic Acid." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes." PMC. Available at:[Link]

  • MDPI. "Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts." MDPI. Available at: [Link]

Sources

Traditional vs. Modern Synthesis of 5-Methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between traditional and modern synthetic routes for 5-Methyl-2-nitrobenzoic acid (CAS: 3113-72-2), a critical intermediate in the synthesis of bioactive compounds such as olopatadine and various kinase inhibitors.

A Comparative Technical Guide for Process Chemists

Executive Summary

The synthesis of 5-methyl-2-nitrobenzoic acid has evolved from non-selective "brute force" nitration to precision-engineered regioselective pathways.[1] While the Traditional Route (direct nitration of m-toluic acid) suffers from poor regioselectivity (yielding ~60% purity crude mixtures), the Modern "Green" Route (via methyl ester intermediate) leverages steric and electronic control to achieve yields >90% with high isomeric purity (>98%). This guide analyzes both methodologies, supported by experimental protocols and mechanistic insights.

The Challenge: Regioselectivity in Disubstituted Benzenes

The core difficulty in synthesizing 5-methyl-2-nitrobenzoic acid lies in the competing directing effects of the starting material, 3-methylbenzoic acid (m-toluic acid) .

  • Methyl Group (-CH₃): Weakly activating, ortho/para director.

  • Carboxyl Group (-COOH): Deactivating, meta director.[2]

In m-toluic acid, these effects create a "mismatched" system where multiple positions are activated or deactivated to varying degrees, leading to a mixture of three primary isomers:

  • 2-Nitro isomer: Sterically hindered (between -CH₃ and -COOH).

  • 4-Nitro isomer: Para to -CH₃, ortho to -COOH.

  • 6-Nitro isomer (Target): Ortho to -CH₃, ortho to -COOH. (Note: This becomes the 2-nitro position in the final "5-methyl-2-nitro..." numbering).

Route 1: Traditional Direct Nitration

Method: Electrophilic aromatic substitution using mixed acid (Conc. HNO₃ / Conc.[2][3][4][5][6][7] H₂SO₄).[2][3][5][6][7][8]

Mechanism & Issues

This route relies on the generation of the nitronium ion (


) in a highly acidic medium.[8] The high reactivity of the nitronium ion lacks discrimination. While the methyl group activates the ortho (2,[2] 6) and para (4) positions, the carboxyl group deactivates the ring.
  • Outcome: Significant formation of the thermodynamic 4-nitro isomer and the sterically crowded 2-nitro isomer alongside the desired product.

  • Purification: Requires multiple recrystallizations (often from ethanol/water) or fractional precipitation, leading to substantial material loss.

Experimental Protocol (Traditional)
  • Setup: Charge a reactor with Conc. H₂SO₄ (5.0 equiv) and cool to 0–5 °C.

  • Addition: Slowly add 3-methylbenzoic acid (1.0 equiv) with stirring.

  • Nitration: Dropwise add a mixture of Conc. HNO₃ (1.1 equiv) and H₂SO₄ while maintaining temperature <10 °C.

  • Workup: Pour onto crushed ice. Filter the resulting precipitate.[3][4][6][9]

  • Result: A crude yellow solid containing ~50-60% target isomer, ~30% 4-nitro isomer, and ~10% 2-nitro isomer.

Route 2: Modern "Green" Synthesis (Via Methyl Ester)

Method: Three-step sequence: Esterification


 Nitration (Acetyl Nitrate) 

Hydrolysis.
Why It Works (The "Expert" Insight)

This route modifies the substrate to methyl 3-methylbenzoate .

  • Steric Steering: The methyl ester (-COOMe) is bulkier than the acid (-COOH), increasing steric hindrance at the adjacent positions (C2), thereby discouraging formation of the undesired 2-nitro isomer.

  • Milder Electrophile: Using Acetyl Nitrate (generated in situ from HNO₃ and Acetic Anhydride) provides a more controlled electrophilic attack compared to the naked nitronium ion, enhancing regioselectivity toward the C6 position (the target).

Experimental Protocol (Modern)

Step 1: Esterification

  • Reflux 3-methylbenzoic acid in methanol with catalytic H₂SO₄ (Fischer Esterification). Yield: >95%.

Step 2: Regioselective Nitration

  • Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).[4]

  • Protocol:

    • Dissolve methyl 3-methylbenzoate (1.0 equiv) in Ac₂O (2.0 equiv). Cool to 0 °C.

    • Add Fuming HNO₃ (1.2 equiv) dropwise at 0–5 °C. (Caution: Exothermic).

    • Stir at 15–20 °C for 2 hours.

    • Quench with ice water. The product, methyl 5-methyl-2-nitrobenzoate , precipitates as a solid.

    • Yield: 85–90% (Crude purity >95%).

Step 3: Hydrolysis

  • Protocol:

    • Suspend the ester in 10% NaOH solution.

    • Reflux for 1–2 hours until the solid dissolves and TLC shows consumption of ester.

    • Cool and acidify with Conc. HCl to pH 1–2.

    • Filter the white/off-white precipitate.

    • Final Yield: 90–96% (Overall route yield: ~80%).

Comparative Analysis

The following table summarizes the key performance metrics for both routes.

MetricTraditional Route (Direct Nitration)Modern Route (Esterification-Nitration)
Starting Material 3-Methylbenzoic acid3-Methylbenzoic acid
Reagents H₂SO₄, HNO₃MeOH, Ac₂O, HNO₃, NaOH
Steps 13
Regioselectivity Low (Mixture of 3 isomers)High (>95% favored isomer)
Crude Purity 50–65%>95%
Purification Difficult (Multiple recrystallizations)Simple (Filtration/Washing)
Overall Yield 40–50% (Pure)75–85% (Pure)
E-Factor (Waste) High (Large acid waste stream)Moderate (Ac₂O/MeOH recyclable)
Visualizing the Pathways

The diagram below illustrates the branching pathways and the selectivity bottleneck of the traditional route versus the streamlined modern approach.

SynthesisComparison Start 3-Methylbenzoic Acid (m-Toluic Acid) Trad_Step1 Direct Nitration (HNO3 / H2SO4) Start->Trad_Step1 Traditional Route Mod_Step1 Esterification (MeOH / H+) Start->Mod_Step1 Modern Route Mixture Isomer Mixture (Target + 2-nitro + 4-nitro) Trad_Step1->Mixture Purification Difficult Purification (Recrystallization) Mixture->Purification LowYield Low Yield Product (~45%) Purification->LowYield Ester Methyl 3-methylbenzoate Mod_Step1->Ester Mod_Step2 Selective Nitration (HNO3 / Ac2O) Ester->Mod_Step2 PureEster Methyl 5-methyl-2-nitrobenzoate (High Purity) Mod_Step2->PureEster Regioselective Mod_Step3 Hydrolysis (NaOH / H2O) PureEster->Mod_Step3 HighYield High Yield Product (>80%) Mod_Step3->HighYield

Caption: Comparison of the Traditional (Red) and Modern (Green) synthetic pathways, highlighting the selectivity advantage of the ester intermediate.

Conclusion & Recommendation

For research and industrial applications requiring high purity 5-methyl-2-nitrobenzoic acid, the Modern Esterification-Nitration Route is superior. Although it adds two synthetic steps, it eliminates the yield-destroying purification required by the traditional method. The use of acetic anhydride/nitric acid (generating acetyl nitrate) provides the necessary "soft" electrophilic character to distinguish between the competing electronic sites on the aromatic ring.

Recommendation: Adopt the ester route for any scale-up activities >10g to ensure reproducibility and minimize hazardous acid waste.

References
  • BenchChem. "A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes." BenchChem Application Notes.

  • Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester."[7] Org.[6][7][10] Synth. 1928, 8, 76; Coll. Vol. 1, 372.[7]

  • ResearchGate. "An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid."[1] Research on Chemical Intermediates, 2018.

  • Google Patents. "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." US Patent 11001552B2.

Sources

Safety Operating Guide

Methyl 5-hydroxy-2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-hydroxy-2-nitrobenzoate: Comprehensive Handling, Safety, and Disposal Protocol

Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2) is a specialized nitroaromatic building block frequently utilized in drug development and synthetic chemistry[1]. While highly valuable for research, its molecular structure—featuring an electron-withdrawing nitro group and a phenolic hydroxyl group—dictates strict handling and disposal protocols. Improper disposal of nitroaromatic compounds poses significant environmental toxicity risks and potential reactivity hazards if mixed with incompatible chemical waste[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe handling, spill management, and proper disposal of Methyl 5-hydroxy-2-nitrobenzoate, ensuring compliance with authoritative laboratory safety standards[3].

Hazard Assessment & Chemical Causality

Before executing any disposal protocol, it is critical to understand the mechanistic causality behind the compound's hazards. Methyl 5-hydroxy-2-nitrobenzoate is classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. The presence of the nitro group can lead to exothermic reactions if the compound is inadvertently mixed with strong reducing agents or concentrated alkalis. Furthermore, as a fine solid powder, it presents a distinct inhalation risk, capable of triggering mucosal immune responses upon exposure[1].

Table 1: Hazard Summary & Mechanistic Causality

GHS ClassificationHazard StatementCausality/Mechanism
Acute Toxicity, Oral (Cat 4)H302: Harmful if swallowedSystemic absorption can interfere with cellular metabolism and oxygen transport.
Skin Irritation (Cat 2)H315: Causes skin irritationPhenolic hydroxyl and nitro groups interact with epidermal proteins, causing localized inflammation.
Eye Irritation (Cat 2A)H319: Causes serious eye irritationDirect contact with ocular mucosa leads to rapid, pH-dependent cellular damage.
STOT-SE (Cat 3)H335: May cause respiratory irritationInhalation of fine particulate dust triggers mucosal immune responses in the respiratory tract.

Operational Safety & PPE Specifications

To mitigate the risks outlined above, all handling and disposal operations must be conducted under a certified chemical fume hood to prevent dust aerosolization[3]. The following Personal Protective Equipment (PPE) is mandatory to create a self-validating safety barrier between the researcher and the chemical.

Table 2: PPE Specifications

Equipment TypeSpecificationOperational Justification
Gloves Nitrile (Minimum 0.11 mm thickness)Provides sufficient chemical resistance against solid nitroaromatics and prevents dermal sensitization.
Eye Protection ANSI Z87.1 Safety GogglesPrevents particulate dust from entering the ocular cavity during weighing or waste transfer.
Body Protection Flame-retardant Lab CoatProtects street clothing and skin from incidental dust accumulation.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside of a fume hood where aerosolization of dust is a risk.

Step-by-Step Disposal Protocol

The disposal of Methyl 5-hydroxy-2-nitrobenzoate must follow a strict workflow to prevent incompatible chemical mixing and environmental contamination. The compound must be treated as hazardous organic waste and destroyed via controlled incineration[2].

  • Step 1: Waste Segregation

    • Action: Isolate the compound from strong oxidizers, strong bases, and reducing agents.

    • Causality: Nitroaromatic compounds can form highly reactive or explosive mixtures when combined with incompatible chemicals. Segregation prevents spontaneous exothermic reactions in the waste stream.

  • Step 2: Primary Containment

    • Action: Collect the solid waste (and any contaminated consumables like filter paper or weighing boats) in a dedicated, chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass.

    • Causality: HDPE and glass are inert to phenolic and nitroaromatic compounds, ensuring container integrity over time.

  • Step 3: Labeling and Secondary Storage

    • Action: Affix a standardized "Hazardous Waste" label detailing the exact contents ("Methyl 5-hydroxy-2-nitrobenzoate"), hazards (Irritant, Harmful), and the accumulation start date. Store the primary container within a secondary containment bin in a designated, well-ventilated Satellite Accumulation Area (SAA)[2].

    • Causality: Secondary containment captures any accidental breaches, while proper labeling ensures downstream waste handlers are aware of the specific incineration requirements.

  • Step 4: Final Disposal via Incineration

    • Action: Schedule a pickup with a licensed hazardous waste disposal contractor. Do not flush down the drain or dispose of in standard municipal solid waste.

    • Causality: Controlled incineration equipped with flue gas scrubbers is required to safely break down the nitroaromatic ring and neutralize resulting nitrogen oxide (NOx) emissions[2].

DisposalWorkflow Start Waste Generation (Methyl 5-hydroxy-2-nitrobenzoate) Segregation Segregation (Isolate from Oxidizers) Start->Segregation Immediate Containment Primary Containment (HDPE/Glass, Labeled) Segregation->Containment Transfer Storage Secondary Storage (Ventilated SAA) Containment->Storage Accumulate Pickup Licensed Contractor Pickup Storage->Pickup Schedule Incineration Destruction (Controlled Incineration) Pickup->Incineration Final Disposal

Caption: Logical flow of the laboratory disposal process for Methyl 5-hydroxy-2-nitrobenzoate.

Emergency Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and respiratory tract irritation[1].

Step-by-Step Spill Cleanup:

  • Evacuate and Assess: Temporarily clear the immediate area. Assess the spill size to determine if external emergency responders are needed.

  • Don PPE: Ensure safety goggles, nitrile gloves, and a particulate respirator (if outside a fume hood) are worn[3].

  • Dry Containment: Use non-sparking tools to gently sweep up the solid material. Crucial: Do not dry-sweep vigorously, as this will aerosolize the hazardous dust. If necessary, slightly dampen the spill with a compatible solvent (e.g., a small amount of water) to suppress dust formation.

  • Decontamination: Wipe the affected surface with a damp cloth and a mild detergent solution to remove residual phenolic traces.

  • Waste Transfer: Place all collected material and contaminated cleanup supplies into a designated hazardous waste container and proceed with the disposal protocol outlined above.

SpillResponse Spill Spill Detected Assess Assess Scale & Hazards Spill->Assess PPE Don Appropriate PPE (Respirator, Gloves) Assess->PPE Minor Spill Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Caption: Step-by-step emergency spill response pathway for solid nitroaromatic compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate." PubChem,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard - Prudent Practices in the Laboratory." NCBI Bookshelf,[Link]

Sources

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